4,6-Dichloropyridine-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSMNJAHSIHMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40314-71-4 | |
| Record name | 4,6-DICHLOROPYRIDINE-2-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Dichloropyridine-2-carbonitrile for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridine-2-carbonitrile, also known by its IUPAC name 4,6-dichloropicolinonitrile, is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry.[1] Its unique trifunctional structure, featuring two reactive chlorine atoms and a cyano group on the pyridine scaffold, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. The strategic positioning of its functional groups allows for selective and sequential reactions, offering a modular approach to the synthesis of novel compounds with potential therapeutic applications.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 40314-71-4 | [1][2] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |
| Molecular Weight | 173.00 g/mol | [1] |
| IUPAC Name | 4,6-dichloropicolinonitrile | [1] |
| Synonyms | 4,6-Dichloro-2-pyridinecarbonitrile, 4,6-Dichloropicolinonitrile | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95-98% | [1][2] |
| Boiling Point (Predicted) | 251.1 ± 35.0 °C | [3] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [3] |
| SMILES | N#CC1=NC(Cl)=CC(Cl)=C1 | [1] |
Synthesis and Reaction Chemistry
One plausible synthetic approach could involve the cyanation of a pre-existing 4,6-dichloropyridine derivative. For instance, the reaction of a 4,6-dichloropyridine N-oxide with a cyanating agent like trimethylsilyl cyanide in the presence of a suitable activating agent is a common strategy for introducing a nitrile group at the 2-position of the pyridine ring.
The reactivity of this compound is dominated by the two chlorine atoms, which can be selectively displaced by various nucleophiles. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 6-position due to the electron-withdrawing effect of the nitrile group. This differential reactivity allows for a stepwise functionalization of the pyridine core.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of biologically active molecules.[4] While specific examples detailing the use of this compound are not extensively documented in publicly accessible literature, its structural motifs are present in numerous pharmacologically active compounds.
The dichloropyridine core is a privileged structure in drug discovery, and the presence of the nitrile group offers additional opportunities for chemical modification or can act as a key pharmacophoric element. For instance, the cyano group can participate in hydrogen bonding interactions with biological targets or can be hydrolyzed to the corresponding carboxylic acid or amide, providing further avenues for derivatization.
Derivatives of dichloropyridines have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[5] The ability to selectively functionalize the 4- and 6-positions of the pyridine ring allows for the exploration of structure-activity relationships and the optimization of lead compounds.
Potential Drug Discovery Pathway
Caption: A potential pathway for utilizing this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. The available safety data indicates that this compound is harmful if swallowed (H302).[3] Based on the hazard profile of similar chlorinated pyridine and nitrile-containing compounds, it is also prudent to assume that it may cause skin and eye irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only outdoors or in a well-ventilated area. A laboratory fume hood is recommended.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 2-8°C.[3]
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets or two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrile group.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group would appear in the characteristic region for nitriles (around 115-120 ppm), while the carbons attached to the chlorine atoms would be shifted downfield.
-
IR Spectroscopy: The infrared spectrum would exhibit a strong, sharp absorption band characteristic of the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Other characteristic bands would include those for C-Cl stretching and aromatic C=C and C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.00 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine atoms, with peaks at m/z M, M+2, and M+4 in a ratio of approximately 9:6:1.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined structure and the differential reactivity of its functional groups provide a robust platform for the synthesis of novel and complex molecular architectures. While detailed synthetic and application-specific literature for this particular compound is sparse, the established chemistry of related dichloropyridines and cyanopyridines provides a strong foundation for its use in the development of new therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is paramount when handling and utilizing this compound in a laboratory setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google Patents [patents.google.com]
- 4. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sweetener composition and its manufacturing method - Patent JP-2020530311-A - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 4,6-Dichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,6-Dichloropyridine-2-carbonitrile
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms and a nitrile group, offers multiple reactive sites for synthetic transformations. This trifunctional nature makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.
A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its effective and safe utilization in a laboratory setting. Properties such as melting point, solubility, and spectroscopic characteristics directly influence reaction setup, purification strategies, formulation, and storage conditions. This guide provides a detailed examination of these key physical parameters, supported by established experimental protocols, to empower researchers in their synthetic endeavors.
Core Physicochemical Properties
The fundamental physical and chemical attributes of this compound are summarized below. These values represent typical data and may vary slightly based on purity and the analytical method employed.
| Property | Value | Source |
| CAS Number | 40314-71-4 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1] |
| Molecular Weight | 173.00 g/mol | [1][2] |
| Appearance | Off-white to light green or pale yellow solid/powder | [2][3][4] |
| Melting Point | 98 - 103 °C | [2] |
| Purity (Typical) | ≥98% | [1][2] |
Detailed Analysis of Physical Properties
Appearance and Form
This compound typically presents as an off-white to pale yellow crystalline solid or powder.[2][3] The color can be an initial indicator of purity; significant deviation towards darker shades may suggest the presence of impurities or degradation products. It is generally described as odorless.[3]
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a robust indicator of its identity and purity. For this compound, the reported melting point range is 98-103 °C.[2] A sharp melting range within this window is indicative of high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Causality in Measurement: Accurate melting point determination requires a slow heating rate (typically 1-2 °C per minute) near the expected melting point. This ensures that the system remains in thermal equilibrium, allowing for the precise observation of the onset and completion of melting.
Solubility Profile: The Key to Reaction and Formulation
The solubility of a reagent is paramount for designing homogeneous reaction conditions and for downstream applications like formulation and biological assays. While detailed quantitative solubility data is not extensively published, Safety Data Sheets (SDS) indicate that the compound is soluble in water.[3] Its persistence in the environment is considered unlikely due to this water solubility.[3] It is also soluble in 95% ethanol.[5]
Given its structure—a moderately polar aromatic system—it is expected to exhibit solubility in a range of common organic solvents.
Experimental Rationale: When selecting a solvent for a reaction, the goal is to fully dissolve the reactants to maximize molecular interactions. For purification by recrystallization, an ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocols for Property Determination
The following section details standardized, self-validating protocols for measuring the key physical properties discussed.
Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid compound using a capillary melting point apparatus.
Methodology:
-
Instrument Calibration: Verify the accuracy of the melting point apparatus using a certified standard with a known, sharp melting point (e.g., caffeine, vanillin).
-
Sample Preparation: Finely crush a small amount of dry this compound into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate to approach the expected melting point (e.g., 10-15 °C/min to reach ~90 °C).
-
Reduce the heating rate to 1-2 °C/min to allow for accurate observation.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Safety, Handling, and Storage
A comprehensive understanding of a compound's physical properties is incomplete without addressing its safe handling.
-
Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][6] It may also cause respiratory irritation.[3][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat when handling this compound.[3][7]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[3][7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[3][6] Keep the container tightly closed to prevent moisture ingress and contamination.[3] Store locked up.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
Logical Relationship Diagram: Safety & Properties
Caption: Interrelation of physical state and safety protocols.
Conclusion
This compound is a valuable reagent whose physical properties are integral to its successful application in research and development. Its solid form, defined melting point, and solubility characteristics dictate the necessary experimental conditions for handling, reaction, and purification. By adhering to the principles and protocols outlined in this guide, scientists can ensure the safe, efficient, and reproducible use of this versatile chemical building block, thereby accelerating the discovery and development of new chemical entities.
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of 4,6-Dichloropyridine-2-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloropyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel therapeutic agents and functional materials. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This in-depth technical guide provides a framework for approaching the solubility of this compound, blending theoretical principles with a practical, field-proven experimental methodology. While extensive quantitative solubility data for this specific compound is not widely published, this guide equips researchers with the foundational knowledge and procedural details necessary to determine its solubility profile.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold present in numerous approved pharmaceuticals. The unique electronic properties and synthetic accessibility of molecules like this compound make them valuable intermediates. The chloro-substituents provide reactive handles for nucleophilic substitution reactions, while the nitrile group can be transformed into a variety of other functional moieties. Understanding the solubility of this compound is a critical first step in its application, influencing reaction kinetics, crystallization, and the development of homogenous formulations.
Theoretical Considerations for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of this compound offers insights into its expected solubility.
-
Polarity Analysis: The molecule possesses several polar functional groups:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment.
-
Chloro Groups: The two chlorine atoms are also electronegative, contributing to the overall polarity of the molecule.
-
Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is highly polar.
-
-
Intermolecular Forces: The presence of these polar groups suggests that this compound can engage in dipole-dipole interactions. However, it lacks hydrogen bond donors, which will influence its solubility in protic solvents.
-
Predicted Solubility:
-
Polar Aprotic Solvents: It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can effectively solvate the polar regions of the molecule.
-
Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is expected to be moderate. While these solvents are polar, the lack of hydrogen bond donating capability in the solute may limit solubility compared to compounds that can form hydrogen bonds.
-
Nonpolar Solvents: In nonpolar solvents such as hexanes and toluene, the solubility is predicted to be low. The polar nature of the molecule will lead to unfavorable interactions with nonpolar solvent molecules.
-
Experimental Determination of Solubility: A Validated Protocol
Given the absence of a comprehensive public dataset, the following section provides a robust, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Cap the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the maximum amount of solute has dissolved.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
The resulting concentration is the solubility of this compound in that specific solvent at the experimental temperature.
-
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) before handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste according to local regulations.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |
| Hexane | 0.1 | Experimentally Determined Value |
| Toluene | 2.4 | Experimentally Determined Value |
| Dichloromethane | 3.1 | Experimentally Determined Value |
| Ethyl Acetate | 4.4 | Experimentally Determined Value |
| Acetone | 5.1 | Experimentally Determined Value |
| Acetonitrile | 5.8 | Experimentally Determined Value |
| Ethanol | 4.3 | Experimentally Determined Value |
| Methanol | 5.1 | Experimentally Determined Value |
| Dimethylformamide (DMF) | 6.4 | Experimentally Determined Value |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimentally Determined Value |
| Water | 10.2 | Experimentally Determined Value |
Conclusion
References
An In-depth Technical Guide to the Spectroscopic Data of 4,6-Dichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4,6-dichloropyridine-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, experimental protocols, and data validation, grounded in established scientific principles. Our aim is to equip you with the expertise to confidently identify and characterize this pivotal chemical entity.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block stems from the presence of multiple reactive sites: two chlorine atoms susceptible to nucleophilic substitution and a nitrile group that can undergo various transformations. Accurate and unambiguous structural elucidation is paramount for its application in the synthesis of complex molecules. NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular framework.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The chemical shift, multiplicity, and integration of NMR signals are key parameters used for structural elucidation.
In the context of this compound, ¹H and ¹³C NMR are the most relevant techniques. ¹H NMR provides information about the hydrogen atoms (protons) in the molecule, while ¹³C NMR details the carbon skeleton. The electronegativity of the nitrogen atom and the chlorine substituents in the pyridine ring significantly influences the chemical shifts of the adjacent protons and carbons, a principle that is central to the interpretation of its spectra.
Experimental ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides crucial information about the protons on the pyridine ring.
¹H NMR Spectrum
The experimental ¹H NMR spectrum of this compound, recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), is presented below.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.49 | s | 1H | H-5 |
| 7.66 | s | 1H | H-3 |
Solvent: CDCl₃, Frequency: 400 MHz
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum displays two distinct singlets in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H-5 Proton: The singlet observed at 7.49 ppm is assigned to the proton at the 5-position (H-5).
-
H-3 Proton: The singlet at a slightly downfield chemical shift of 7.66 ppm is assigned to the proton at the 3-position (H-3).
The absence of any observable coupling (splitting) for both signals confirms their isolated nature on the pyridine ring, consistent with the substitution pattern. The downfield chemical shifts are a direct consequence of the deshielding effect of the aromatic pyridine ring and the electron-withdrawing nature of the two chlorine atoms and the nitrile group.
Predicted ¹³C NMR Spectroscopic Data
While an experimental ¹³C NMR spectrum is the gold standard, in its absence, a predicted spectrum provides valuable insight into the carbon framework of the molecule. The following data is based on computational models and empirical data for similar substituted pyridines.
Predicted ¹³C NMR Chemical Shifts
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~152 | C-4, C-6 |
| ~141 | C-2 |
| ~125 | C-3 |
| ~120 | C-5 |
| ~115 | CN |
Prediction based on established algorithms and substituent effects.
Rationale for Predicted ¹³C Chemical Shifts
The predicted chemical shifts are rationalized based on the electronic environment of each carbon atom:
-
C-4 and C-6: These carbons, directly bonded to the highly electronegative chlorine atoms, are expected to be the most deshielded and therefore resonate at the lowest field (~152 ppm).
-
C-2: This carbon is adjacent to the nitrogen atom and bonded to the electron-withdrawing nitrile group, leading to a significant downfield shift (~141 ppm).
-
C-3 and C-5: These carbons are proton-bearing and their chemical shifts are influenced by the overall electron-deficient nature of the ring, placing them in the aromatic region (~125 ppm and ~120 ppm, respectively).
-
Nitrile Carbon (CN): The carbon of the nitrile group typically resonates in the range of 115-125 ppm.
Experimental Protocols
Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data. The following sections outline the recommended procedures for sample preparation and data acquisition for this compound.
Sample Preparation
A meticulously prepared sample is the foundation of a high-quality NMR spectrum.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a suitable choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Diagram of the Sample Preparation Workflow:
Caption: Workflow for preparing a sample for NMR analysis.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
Data Validation and Trustworthiness
The integrity of spectroscopic data is paramount. The following points serve as a self-validating system for the presented NMR data:
-
Internal Consistency: The number of signals in both the ¹H and predicted ¹³C NMR spectra is consistent with the number of chemically non-equivalent protons and carbons in the molecular structure of this compound.
-
Chemical Shift Rationale: The observed and predicted chemical shifts are in agreement with established principles of NMR theory, considering the electronic effects of the substituents on the pyridine ring.
-
Absence of Unexpected Signals: The spectra are free from significant unassigned signals, indicating the purity of the sample.
Conclusion
This technical guide provides a detailed examination of the ¹H and predicted ¹³C NMR spectroscopic data of this compound. By combining experimental data with theoretical predictions and established experimental protocols, this document serves as an authoritative resource for researchers and scientists. The methodologies and interpretations presented herein are designed to ensure scientific integrity and empower confident structural characterization in a drug discovery and development setting.
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloropyridine-2-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 4,6-Dichloropyridine-2-carbonitrile, a pivotal intermediate in the fields of medicinal chemistry and agrochemical development. The trifunctional nature of this pyridine scaffold offers a versatile platform for the synthesis of complex, biologically active molecules.[1] This document delves into a robust synthetic strategy, presents detailed experimental protocols, and outlines a rigorous analytical workflow for unequivocal structural confirmation. It is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable chemical entity.
Introduction: The Strategic Importance of this compound
Substituted pyridines are a cornerstone of modern drug discovery, forming the core of numerous therapeutic agents.[2] this compound (C₆H₂Cl₂N₂) is a particularly valuable building block due to its distinct reactivity profile. The two chlorine atoms at the C4 and C6 positions and the nitrile group at the C2 position serve as orthogonal synthetic handles for subsequent chemical modifications.
The nitrile group is a versatile functional group in pharmaceuticals, often contributing to improved metabolic stability and acting as a key binding element (pharmacophore) in enzyme active sites.[3] The chloro-substituents are excellent leaving groups for nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries. This guide provides a scientifically grounded pathway to access this high-value intermediate.
Synthetic Strategy: A Chemically Sound Approach
While multiple synthetic routes can be envisioned, a highly effective and logical approach involves the Sandmeyer reaction, a classic and reliable method for converting an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[4][5] This strategy is predicated on the availability of the precursor, 4-amino-2,6-dichloropyridine, which can be synthesized via a multi-step route starting from 2,6-dichloropyridine.[6]
The core of our proposed synthesis leverages the conversion of the amino group of 4-amino-2,6-dichloropyridine into a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.
Causality of the Chosen Route:
-
Reliability: The Sandmeyer reaction is a well-established and high-yielding transformation for aromatic amines.[7]
-
Mechanism: The reaction proceeds through a well-understood radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and copper(II), with the subsequent loss of dinitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[4][7]
-
Precursor Accessibility: The starting material, 4-amino-2,6-dichloropyridine, is accessible through established synthetic procedures, making this a practical approach.[6]
Below is a graphical representation of the proposed synthetic pathway.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established Sandmeyer cyanation reactions.[5] Researchers should perform their own risk assessment and optimization.
Step 1: Diazotization of 2-Amino-4,6-dichloropyridine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4,6-dichloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath. The mixture should be vigorously stirred to maintain a fine slurry.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension while maintaining the internal temperature below 5 °C. The addition rate must be controlled to prevent a temperature spike and excessive evolution of nitrous fumes.
-
After the addition is complete, stir the resulting solution (which may still be a slurry) at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water.
-
Causality Note: The excess KCN is crucial for forming the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species.
-
-
Gently warm the copper cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. The addition should be done portion-wise or via a dropping funnel.
-
Safety Critical: This step results in the vigorous evolution of nitrogen gas (N₂). Ensure adequate ventilation and headspace in the reaction flask. The rate of addition must be carefully controlled.
-
-
After the addition is complete, continue to heat and stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Characterization: Structural and Purity Confirmation
Unequivocal characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for elucidating the carbon-hydrogen framework. The expected spectra for this compound are simple and highly diagnostic.
Table 1: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Integration/Comments |
|---|---|---|---|
| ¹H NMR | |||
| H-3 | ~7.8 - 8.0 | Doublet (d) | 1H, J ≈ 1-2 Hz (small coupling to H-5) |
| H-5 | ~7.5 - 7.7 | Doublet (d) | 1H, J ≈ 1-2 Hz (small coupling to H-3) |
| ¹³C NMR | |||
| C-2 | ~132-135 | Singlet | Carbon bearing the CN group |
| C-4, C-6 | ~152-155 | Singlet | Equivalent carbons bearing Cl atoms |
| C-3, C-5 | ~125-128 | Singlet | Equivalent protonated carbons |
| CN | ~115-118 | Singlet | Nitrile carbon |
Note: Chemical shifts are predictions and can vary based on solvent and instrument parameters. Data is extrapolated from known values for similar structures like 2,6-dichloropyridine and other cyanopyridines.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2240 - 2220 | Sharp, Medium-Strong | C≡N stretch (nitrile) |
| ~1580 - 1550 | Strong | C=C / C=N aromatic ring stretches |
| ~1450 - 1400 | Medium | C=C / C=N aromatic ring stretches |
| ~850 - 750 | Strong | C-Cl stretch |
Note: The presence of a sharp peak in the 2230 cm⁻¹ region is highly indicative of the nitrile functionality.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. Electron Ionization (EI) is a common method for this analysis.
Table 3: Expected Mass Spectrometry Data (EI-MS)
| m/z Value | Relative Abundance (%) | Assignment |
|---|---|---|
| 172 | ~100 | [M]⁺ (Molecular ion with ²³⁵Cl) |
| 174 | ~65 | [M+2]⁺ (Contains one ³⁵Cl and one ³⁷Cl) |
| 176 | ~10 | [M+4]⁺ (Contains ²³⁷Cl) |
| 137 | Variable | [M-Cl]⁺ |
Note: The characteristic isotopic cluster for a molecule containing two chlorine atoms (a ~9:6:1 ratio for M:M+2:M+4) is the most definitive feature in the mass spectrum.[8]
Detailed Experimental Protocols: Characterization
The following workflow ensures rigorous analysis and confirmation of the final product.
5.1 Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Shim the instrument to achieve good magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
5.2 Protocol for IR Data Acquisition (ATR Method)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
5.3 Protocol for MS Data Acquisition (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to make a dilute solution (~0.1 mg/mL).
-
Analysis: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet. Use standard electron ionization energy (70 eV).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern. Compare the fragmentation pattern with predicted pathways to further support the structure.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Reactivity and stability of 4,6-Dichloropyridine-2-carbonitrile
An In-Depth Technical Guide to the Reactivity and Stability of 4,6-Dichloropyridine-2-carbonitrile
Abstract
This compound (CAS No: 40314-71-4) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique electronic architecture, characterized by an electron-deficient pyridine ring bearing three distinct functionalities—two chloro substituents and a nitrile group—renders it a versatile synthon for the construction of complex molecular frameworks. This guide provides a comprehensive analysis of the stability and chemical reactivity of this molecule. We will delve into the mechanistic underpinnings of its primary reaction pathways, focusing on nucleophilic aromatic substitution (SNAr) and transformations of the nitrile moiety. This document is intended to serve as a technical resource for scientists, offering field-proven insights and detailed protocols to enable its effective utilization in drug discovery and development.
Molecular Structure and Physicochemical Properties
The chemical behavior of this compound is a direct consequence of its structure. The pyridine ring's inherent electron-deficient nature is significantly amplified by the strong electron-withdrawing inductive and resonance effects of the nitrogen heteroatom, the two chlorine atoms, and the cyano group. This pronounced electrophilicity is the cornerstone of its reactivity profile, particularly towards nucleophiles.
Caption: Structure of this compound.
Stability and Handling
While comprehensive stability data for this specific isomer is not widely published, information can be inferred from related structures like 3,5-Dichloropyridine-2-carbonitrile and other dichloropyridines.[2][3] The compound is a solid at room temperature and possesses moderate thermal stability. The primary hazards are associated with its toxicity.[4]
Safe Handling Procedures: Due to its toxicological profile, handling should occur in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂ | [1] |
| Molecular Weight | 173.00 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 98-103 °C (for 3,5-isomer) | [2][3] |
| Purity | ≥98% | [1] |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [2][4] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [4][5] |
Core Reactivity: A Tale of Two Sites
The reactivity of this compound is dominated by two key features: the susceptibility of the C4 and C6 positions to nucleophilic attack and the chemical versatility of the C2-nitrile group.
Nucleophilic Aromatic Substitution (SNAr) at C4 and C6
The most prominent reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr). The profound electron deficiency of the pyridine ring makes the carbon atoms bonded to the chlorine atoms highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[6][7]
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][9]
-
Addition: A nucleophile attacks the carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Caption: General workflow for an SNAr reaction.
Regioselectivity: In dichloropyridines, the C4 position is generally more reactive towards nucleophilic attack than the C2 or C6 positions.[8] This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed upon attack at C4, where the resulting negative charge can be effectively delocalized onto the electronegative ring nitrogen through resonance.[6][8] The first substitution deactivates the ring by introducing a more electron-donating group, making the second substitution reaction require more forcing conditions.[8]
Common nucleophiles used in these reactions include:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).[7]
-
O-Nucleophiles: Alkoxides and phenoxides.
-
S-Nucleophiles: Thiolates.
Transformations of the C2-Nitrile Group
The nitrile functionality offers a rich secondary avenue for chemical modification.
Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions. This reaction can be controlled to yield either the corresponding primary amide (picolinamide derivative) or the carboxylic acid (picolinic acid derivative).[10][11] The choice between amide and carboxylic acid formation is often dictated by the stoichiometry of the base and the reaction temperature.[11][12] For example, using a limited amount of base at moderate temperatures can favor the amide, while excess base and higher temperatures drive the reaction to the carboxylic acid.[12]
Reduction: The nitrile group is readily reduced to a primary aminomethyl group (-CH₂NH₂) using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a valuable route to aminomethylpyridines, which are important pharmacophores.
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should always perform a thorough risk assessment and optimize conditions for their specific substrates and equipment.
Protocol: Monosubstitution via SNAr with an Amine
This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Caption: Experimental workflow for SNAr with an amine.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen base (e.g., K₂CO₃).
-
Add the anhydrous solvent via syringe and stir the resulting suspension.
-
Add the amine, either neat or as a solution in the reaction solvent, dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-substituted product.
Protocol: Hydrolysis of the Nitrile to Carboxylic Acid
This protocol describes a general procedure for the complete hydrolysis of the nitrile group.
Materials:
-
This compound (1.0 eq)
-
Aqueous Sodium Hydroxide (e.g., 6M NaOH) (excess)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) for acidification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material and any intermediate amide are consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the solution to pH ~2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the corresponding 4,6-dichloropicolinic acid.
Conclusion
This compound is a synthetically valuable building block whose reactivity is governed by well-understood principles of heterocyclic chemistry. Its electron-deficient pyridine core provides a reliable platform for regioselective nucleophilic aromatic substitution at the C4 and C6 positions, while the C2-nitrile group serves as a versatile handle for further functionalization. A thorough understanding of the interplay between these reactive sites, as outlined in this guide, empowers chemists to strategically employ this molecule in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. appretech.com [appretech.com]
- 2. 3,5-ジクロロピリジン-2-カルボニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 11. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. 4,6-Dichloropyridine-2-carbonitrile (Figure 1) is a member of this versatile class of compounds, featuring two electron-withdrawing chlorine atoms and a cyano group on the pyridine core. These substituents are expected to significantly influence the molecule's reactivity, intermolecular interactions, and conformational behavior.
A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for predicting its interactions with biological targets and for the rational design of novel derivatives with enhanced properties. This guide will outline the key structural features of this molecule and provide a detailed overview of the state-of-the-art computational and experimental techniques that can be employed for its in-depth analysis.
Molecular Structure and Electronic Profile
The molecular structure of this compound is defined by the arrangement of its constituent atoms and the nature of the chemical bonds connecting them. The central pyridine ring is an aromatic heterocycle, and the presence of the nitrogen atom and the chloro and cyano substituents introduces asymmetry and alters the electron distribution within the ring.
Predicted Geometry and Bond Parameters
In the absence of experimental crystallographic data, the geometry of this compound can be reliably predicted using computational methods such as Density Functional Theory (DFT).[2][3] DFT calculations, for instance using the B3LYP functional with a 6-311G+(d,p) basis set, can provide optimized bond lengths, bond angles, and dihedral angles.[2] Based on studies of similar substituted pyridines, the pyridine ring is expected to be largely planar.[4]
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-C (ring) Bond Length | ~1.39 - 1.40 Å |
| C-N (ring) Bond Length | ~1.34 Å |
| C-C≡N Bond Length | ~1.45 Å |
| C≡N Bond Length | ~1.15 Å |
| C-N-C Bond Angle | ~117° |
| C-C-Cl Bond Angle | ~120° |
| C-C-CN Bond Angle | ~121° |
Note: These are estimated values based on computational studies of related molecules and should be verified experimentally.
Electronic Structure and Reactivity
The electronic landscape of the molecule is significantly shaped by the electronegative chlorine atoms and the electron-withdrawing cyano group. These substituents are expected to decrease the electron density on the pyridine ring, making it more susceptible to nucleophilic attack. Computational analysis can be used to map the molecular electrostatic potential (MEP) and identify regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also obtainable from DFT calculations, provide insights into the molecule's kinetic stability and reactivity.[2]
Conformational Analysis
While the pyridine ring itself is rigid, the rotation of the cyano group is a key conformational variable. However, due to the sp-hybridized nature of the carbon in the nitrile group and its linear geometry, significant conformational isomers arising from its rotation are not expected. The primary determinant of the molecule's overall shape will be the planarity of the pyridine ring.
For more complex derivatives of this compound with flexible side chains, a more thorough conformational analysis would be necessary. This would involve computational methods to explore the potential energy surface and identify low-energy conformers.
Experimental Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[5]
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons will be influenced by the adjacent chloro and cyano groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bonded to chlorine and the cyano group will be particularly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C=N (ring), C=C (ring), and C≡N stretching vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for solid samples.[6]
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (173.00 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7]
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[4] Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry Workflow
Computational modeling provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.
Geometry Optimization and Frequency Calculations
The first step in a computational study is to perform a geometry optimization to find the minimum energy structure of the molecule.[3] This is typically done using DFT methods.[3] Subsequent frequency calculations can confirm that the optimized structure is a true minimum (no imaginary frequencies) and can be used to predict the IR spectrum.[8]
Conformational Search
For molecules with rotatable bonds, a systematic or stochastic conformational search can be performed to identify all low-energy conformers.[9] This is crucial for understanding the flexibility of the molecule and its preferred shapes in different environments.
Calculation of Spectroscopic Properties
Computational methods can be used to predict NMR chemical shifts and IR vibrational frequencies.[8] Comparing these predicted spectra with experimental data can aid in the structural assignment and validation.
Diagram: Computational Chemistry Workflow
Caption: A typical workflow for the computational analysis of a small molecule.
Conclusion
While specific experimental data for this compound remains limited in the public domain, this technical guide has provided a robust framework for its structural and conformational analysis. By leveraging data from analogous compounds and outlining established experimental and computational protocols, researchers can confidently approach the characterization of this and other substituted pyridine derivatives. The interplay between theoretical predictions and experimental validation is crucial for a comprehensive understanding of these important molecular scaffolds, ultimately enabling the design of new molecules with tailored properties for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Conformational Analysis - Drug Design Org [drugdesign.org]
A Technical Guide to 4,6-Dichloropyridine-2-carbonitrile for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4,6-dichloropyridine-2-carbonitrile (CAS No. 40314-71-4), a key building block in modern medicinal chemistry. We will delve into its chemical properties, commercial availability, and its strategic application in the synthesis of complex molecular architectures, particularly for drug discovery. This document is designed to equip researchers with the necessary technical insights to effectively utilize this versatile reagent.
Introduction to this compound: A Versatile Scaffold
This compound, also known as 4,6-dichloropicolinonitrile, is a di-substituted pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring two reactive chlorine atoms and a cyano group on the pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The strategic placement of these functional groups allows for selective and sequential reactions, providing a modular approach to building complex molecular frameworks.
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The dichlorinated pyridine scaffold, in particular, serves as a precursor to a variety of kinase inhibitors and other targeted therapies. The electron-withdrawing nature of the chlorine and nitrile substituents activates the pyridine ring for nucleophilic aromatic substitution, a key transformation in the elaboration of this core.
Physicochemical Properties and Commercial Availability
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. While experimentally determined data for this specific isomer is not widely published, a combination of information from commercial suppliers and predictive models provides a solid foundation for its handling and application.
| Property | Value | Source |
| CAS Number | 40314-71-4 | AChemBlock[1], Synthonix, Inc.[2], Appretech Scientific Limited[3], ChemicalBook[4], Biosynth[5] |
| Molecular Formula | C₆H₂Cl₂N₂ | AChemBlock[1], Synthonix, Inc.[2], Appretech Scientific Limited[3], ChemicalBook[4] |
| Molecular Weight | 173.00 g/mol | AChemBlock[1], Appretech Scientific Limited[3], ChemicalBook[4] |
| IUPAC Name | 4,6-dichloropicolinonitrile | AChemBlock[1] |
| Appearance | White to off-white solid (Predicted) | ChemicalBook[4] |
| Boiling Point | 251.1 ± 35.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | ChemicalBook[4] |
| pKa | -5.80 ± 0.10 (Predicted) | ChemicalBook[4] |
| Storage Temperature | 2-8°C | ChemicalBook[4] |
Commercial Suppliers:
This compound is available from a number of specialized chemical suppliers. Researchers can source this compound from the following vendors, among others:
It is recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the material before use.
Synthesis of this compound: A Conceptual Overview
A general approach for the synthesis of dichlorinated pyridines often starts from a corresponding dihydroxypyridine, which can be converted to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Conceptual Synthesis Workflow
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. The cyano group can also be transformed into other functionalities, such as an amine or a carboxylic acid, further expanding the synthetic possibilities.
Nucleophilic Aromatic Substitution:
The chlorine atoms at the 4- and 6-positions can be displaced by a range of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to the use of this scaffold in the synthesis of kinase inhibitors, where the pyridine core often serves as a key structural element for binding to the ATP pocket of the enzyme. The ability to sequentially substitute the two chlorine atoms provides a powerful tool for building molecular diversity and optimizing biological activity.
Applications in Kinase Inhibitor Synthesis:
Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The 4,6-disubstituted pattern is particularly common, with one substituent often being an aniline or a related aromatic amine that projects into the hydrophobic region of the ATP binding site. The other position can be modified to enhance solubility, modulate potency, or introduce additional interactions with the protein.
References
Section 1: Introduction and Strategic Importance in Synthesis
An In-Depth Technical Guide to the Safety and Handling of 4,6-Dichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms and a cyano group on the pyridine ring offers multiple avenues for synthetic modification. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, while the nitrile can be hydrolyzed, reduced, or otherwise transformed. This trifunctional nature makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]
Given its utility, a thorough understanding of its safe handling is paramount for any researcher or drug development professional incorporating this intermediate into their synthetic workflows. This guide provides a comprehensive overview of the anticipated hazards, risk mitigation strategies, and emergency procedures.
Section 2: Hazard Identification and Risk Assessment
Based on the hazard profiles of structurally similar compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards are summarized in the table below.
Table 1: Anticipated Hazard Profile
| Hazard Class | Anticipated Category | GHS Pictogram | Description |
| Acute Toxicity, Oral | Category 4 | ❗ | Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 4 | ❗ | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | ❗ | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2 | ❗ | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | May cause respiratory irritation.[4][5] |
GHS Hazard Pictograms
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals uses standardized pictograms to convey health, physical, and environmental hazards.[6][7] For this compound, the "Exclamation Mark" pictogram is anticipated, and depending on the severity of undocumented hazards, the "Health Hazard" or "Corrosion" pictograms could also be relevant.[8]
Caption: Anticipated GHS Pictograms for this compound.
Section 3: Safe Handling and Storage Protocols
A proactive approach to safety through established handling and storage protocols is critical to minimizing exposure risk.
Engineering Controls
-
Ventilation: All manipulations of this compound solid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Containment: Use of a glove box or other closed system is recommended for handling larger quantities or for procedures with a high potential for aerosolization.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier between the researcher and the chemical.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles; face shield for splash hazards. | ANSI Z87.1 / EN 166 | Protects against eye irritation from dust or splashes.[4] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended). Lab coat. | EN 374 | Prevents skin contact and irritation.[5] |
| Respiratory | Not required with adequate engineering controls. If controls fail, use a NIOSH-approved respirator with an appropriate cartridge. | NIOSH / EN 149 | Protects against inhalation of harmful dust.[2] |
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[10]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[2]
-
Access: Store in a locked cabinet or other secure location to restrict access to authorized personnel.[9]
Section 4: Experimental Protocols and Reactivity Insights
The synthetic utility of this compound lies in the reactivity of its functional groups. Understanding this reactivity is key to its effective and safe use in drug development.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic attack. This is a common strategy for introducing amines, alcohols, thiols, and other nucleophiles.
Caption: Generalized workflow for nucleophilic aromatic substitution.
Nitrile Group Transformations
The cyano group can be a versatile synthetic handle.
-
Hydrolysis: Can be converted to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Causality in Experimental Choices: The choice of nucleophile, base, and solvent in SNAr reactions is critical. Weaker nucleophiles may require higher temperatures or more polar aprotic solvents to facilitate the reaction. The choice of base is also important to deprotonate the nucleophile without causing unwanted side reactions.
Section 5: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[5][9]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][9]
-
Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[9][11]
Accidental Release Measures
A structured approach to spill management is essential to prevent wider contamination and exposure.
Caption: Step-by-step spill response workflow.
Section 6: Physical and Chemical Properties
While experimental data for this compound is limited, the following properties can be anticipated.
Table 3: Anticipated Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂ | [12] |
| Molecular Weight | 173.00 g/mol | [12] |
| Appearance | White to off-white solid | [10] |
| Melting Point | Not available | |
| Boiling Point | ~327.6 °C (Predicted) | [10] |
| Solubility | Likely poorly soluble in water, soluble in organic solvents. | [5] |
Section 7: Conclusion
This compound is a valuable and reactive intermediate for drug discovery and development. Its potential hazards necessitate a robust safety-conscious approach to its handling and use. By understanding its anticipated toxicological profile, implementing stringent engineering and administrative controls, and being prepared for emergencies, researchers can safely harness its synthetic potential. This guide serves as a foundational resource, but it is the responsibility of every scientist to seek out specific guidance from their institution's safety professionals and to always prioritize a culture of safety in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 7. GHS hazard pictograms [stoffenmanager.com]
- 8. GHS Pictogram Chart and Guide | BradyID.com [bradyid.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4,6-dichloropyriMidine-2-carbonitrile | 1451391-83-5 [amp.chemicalbook.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. appretech.com [appretech.com]
Introduction: A Privileged Scaffold in Chemical Synthesis
An In-Depth Technical Guide to 4,6-Dichloropyrimidine-2-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Senior Application Scientist Note: Initial literature exploration for "4,6-Dichloropyridine-2-carbonitrile" revealed a significant lack of specific data for this exact pyridine-based isomer. However, the search yielded a wealth of information for the structurally related and highly significant compound, 4,6-Dichloropyrimidine-2-carbonitrile (CAS No. 1451391-83-5).[1][2][3][4][5] Given its importance as a versatile building block in medicinal chemistry, this guide has been structured to provide a comprehensive technical overview of the pyrimidine derivative. The fundamental principles of reactivity and synthetic utility discussed herein provide a strong predictive framework for the hypothetical behavior of its pyridine analogue.
4,6-Dichloropyrimidine-2-carbonitrile is a trifunctional heterocyclic compound that has garnered substantial interest among researchers in drug development and materials science. Its structure, featuring a pyrimidine core functionalized with two reactive chlorine atoms at the C4 and C6 positions and a nitrile group at the C2 position, makes it an exceptionally versatile synthetic intermediate.[6]
The electron-deficient nature of the pyrimidine ring, further amplified by the inductive effect of the chlorine and nitrile substituents, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled, sequential, or simultaneous introduction of a wide variety of functional groups, enabling the rapid generation of diverse molecular libraries. This capability is paramount in modern drug discovery, where the exploration of chemical space around a core scaffold is a key strategy for identifying novel therapeutic agents, particularly kinase inhibitors.
Synthesis and Physicochemical Properties
While a direct, single-step synthesis for 4,6-Dichloropyrimidine-2-carbonitrile is not extensively documented, its preparation can be logically derived from established methodologies for related pyrimidine compounds. A plausible and efficient route starts from more readily available precursors like 4,6-dichloro-2-(methylthio)pyrimidine, involving a sequence of nucleophilic substitution and oxidation reactions.[6]
Logical Synthetic Pathway
A multi-step synthesis can be envisioned, beginning with the displacement of the chloro groups, followed by modification of the C2 substituent, and concluding with re-chlorination. A key transformation is the introduction of the nitrile group, which can be achieved by displacing a suitable leaving group, such as a methylsulfone, with a cyanide salt.[6]
Caption: Plausible synthetic pathway to 4,6-Dichloropyrimidine-2-carbonitrile.
Physicochemical & Spectroscopic Data
The structural features of 4,6-Dichloropyrimidine-2-carbonitrile can be confirmed through various analytical techniques.
| Property | Value | Source |
| CAS Number | 1451391-83-5 | [2] |
| Molecular Formula | C₅HCl₂N₃ | [2] |
| Molecular Weight | 173.99 g/mol | [2] |
| IUPAC Name | 4,6-dichloropyrimidine-2-carbonitrile | [2] |
| SMILES | C1=C(N=C(N=C1Cl)C#N)Cl | [2] |
| Appearance | Expected to be a white to off-white solid | N/A |
| ¹H NMR (CDCl₃) | δ ~7.6 (s, 1H) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~162 (C4/C6), ~130 (C5), ~118 (C2), ~115 (CN) | Predicted |
| IR (KBr, cm⁻¹) | ~2240 (C≡N stretch), ~1550 (C=N stretch), ~800 (C-Cl stretch) | Predicted |
| Mass Spec (EI) | m/z 173/175/177 ([M]⁺, isotopic pattern for 2 Cl atoms) | Predicted |
Chemical Reactivity: The SNAr Reaction
The core of 4,6-Dichloropyrimidine-2-carbonitrile's utility lies in the high reactivity of its C4 and C6 positions toward nucleophiles. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.
Mechanism of Action
The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity
In the parent molecule, the C4 and C6 positions are chemically equivalent. Therefore, monosubstitution with one equivalent of a nucleophile will yield a single product. However, once the first substitution has occurred, the electronic nature of the ring is altered. The newly introduced group can either activate or deactivate the remaining chloro-substituted position towards a second, different nucleophile, opening avenues for creating asymmetrically substituted pyrimidines.
Applications in Drug Discovery
The 4,6-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents, particularly in oncology. Derivatives have shown promise as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Role as a Core Scaffold for Kinase Inhibitors
The pyrimidine core acts as a bioisostere for the adenine base of ATP, allowing it to anchor within the ATP-binding pocket of kinases. The substituents introduced at the C2, C4, and C6 positions can then be systematically modified to form specific hydrogen bonds and van der Waals interactions with amino acid residues in the kinase active site, thereby achieving both potency and selectivity.
Caption: Drug discovery workflow using the dichloropyrimidine scaffold.
Documented Biological Activities of Derivatives
While specific data for derivatives of 4,6-Dichloropyrimidine-2-carbonitrile is emerging, the broader class of substituted cyanopyrimidines has demonstrated significant biological potential. Various pyrimidine-5-carbonitrile derivatives have shown cytotoxicity against leukemia and solid tumor cell lines.[7] Similarly, related pyridopyrimidine structures have been identified as dual inhibitors of key cancer targets like VEGFR-2 and HER-2.[8] This body of evidence strongly supports the potential of 4,6-Dichloropyrimidine-2-carbonitrile as a starting point for novel anticancer agents.
Experimental Protocol: Representative Nucleophilic Substitution
This protocol describes a general method for the monosubstitution of 4,6-Dichloropyrimidine-2-carbonitrile with a primary or secondary amine.
Objective: To synthesize 4-amino-6-chloro-pyrimidine-2-carbonitrile derivatives.
Materials:
-
4,6-Dichloropyrimidine-2-carbonitrile (1.0 eq)
-
Amine of choice (e.g., morpholine, piperidine) (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-Dichloropyrimidine-2-carbonitrile (1.0 eq) and the anhydrous solvent. Stir the mixture until the starting material is fully dissolved.
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically between room temperature and 80 °C, depending on the nucleophilicity of the amine).
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-6-chloro-pyrimidine-2-carbonitrile derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
4,6-Dichloropyrimidine-2-carbonitrile stands out as a high-value, versatile intermediate for chemical synthesis. Its predictable reactivity, primarily governed by the SNAr mechanism, allows for the systematic and efficient construction of complex molecules. The prevalence of the substituted pyrimidine core in a multitude of biologically active compounds, especially kinase inhibitors, underscores its significance in modern drug discovery programs. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to leverage this powerful scaffold in the development of next-generation therapeutics.
References
- 1. 4,6-dichloropyriMidine-2-carbonitrile | 1451391-83-5 [chemicalbook.com]
- 2. 4,6-Dichloropyrimidine-2-carbonitrile | C5HCl2N3 | CID 76848181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1451391-83-5|4,6-Dichloropyrimidine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1451391-83-5 | 4,6-Dichloropyrimidine-2-carbonitrile - AiFChem [aifchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloropyridine-2-carbonitrile
Prepared by: Google Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4,6-Dichloropyridine-2-carbonitrile in Synthesis
This compound is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic importance lies in the presence of three key reactive sites: two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) and a nitrile group that can undergo various transformations. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, makes the chloro-substituents excellent leaving groups in SNAr reactions.[2] This allows for the sequential and often regioselective introduction of a wide array of nucleophiles, providing a modular approach to the synthesis of diverse and complex substituted pyridine scaffolds.[3]
This guide provides an in-depth exploration of the SNAr reactions of this compound, offering insights into the underlying principles of reactivity and regioselectivity, along with detailed, field-proven protocols for key transformations.
Principles of Reactivity and Regioselectivity
The nucleophilic aromatic substitution on the this compound ring proceeds through a widely accepted addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] However, it is worth noting that recent studies suggest some SNAr reactions may proceed through a concerted mechanism.[5][6]
The regioselectivity of the first substitution is a critical consideration. The two chlorine atoms at the C4 and C6 positions are electronically distinct due to their positions relative to the ring nitrogen and the C2-carbonitrile group. The pyridine nitrogen and the nitrile group exert a strong electron-withdrawing effect, activating both positions towards nucleophilic attack.
Generally, in di-substituted pyridine systems, the C4 position is more susceptible to nucleophilic attack in classical SNAr reactions.[4] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C4 position, where the negative charge can be effectively delocalized onto the electronegative pyridine nitrogen.[4] However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Reactions with Amine Nucleophiles: A Gateway to Bioactive Scaffolds
The reaction of this compound with amines is a cornerstone transformation for accessing a diverse range of biologically active molecules. The resulting aminopyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.
General Considerations for Amination Reactions
The reaction typically requires a base to neutralize the HCl generated during the substitution. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) being commonly employed to facilitate the reaction. In some cases, alcohols like ethanol can also serve as suitable solvents.[7]
Protocol: Mono-amination of this compound
This protocol describes a general procedure for the regioselective mono-amination at the C4 position.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMF.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add the desired amine (1.0 - 1.2 equivalents) to the solution, followed by the dropwise addition of triethylamine (1.5 - 2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloropyridine-2-carbonitrile derivative.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | 4-Anilino-6-chloropyridine-2-carbonitrile | 85-95 |
| 2 | Morpholine | 4-(Morpholin-4-yl)-6-chloropyridine-2-carbonitrile | 90-98 |
| 3 | Benzylamine | 4-(Benzylamino)-6-chloropyridine-2-carbonitrile | 88-96 |
Note: The regioselectivity of amination can sometimes be influenced by the specific amine and reaction conditions. For certain substrates, palladium-catalyzed amination reactions can offer alternative or improved regioselectivity.[8]
Reactions with Oxygen Nucleophiles: Accessing Pyridone and Alkoxypyridine Derivatives
The reaction with oxygen nucleophiles, such as alkoxides and hydroxides, provides access to valuable pyridone and alkoxypyridine derivatives.
Synthesis of Alkoxypyridines
The reaction with alkoxides, typically generated in situ from the corresponding alcohol and a strong base like sodium hydride (NaH) or sodium metal, leads to the formation of alkoxypyridines. Non-polar, aprotic solvents are often favored in these reactions.[9][10]
Protocol: Synthesis of 4-Alkoxy-6-chloropyridine-2-carbonitrile
This protocol outlines a general procedure for the synthesis of 4-alkoxy derivatives.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol) (as solvent and reagent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel with a magnetic stirrer and an inert atmosphere
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, slowly add the desired anhydrous alcohol (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reactions with Sulfur Nucleophiles: Building Blocks for Thioether Derivatives
Thiols and their corresponding thiolates are excellent nucleophiles in SNAr reactions and can be readily displaced with the chloro-substituents of this compound to form thioether derivatives.[11] These reactions are often carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent.
Caption: A generalized experimental workflow for SNAr reactions.
Subsequent Transformations of the Monosubstituted Product
The mono-substituted 4-nucleophile-6-chloropyridine-2-carbonitrile product is a versatile intermediate for further functionalization. The remaining chlorine atom at the C6 position can undergo a second SNAr reaction, often requiring more forcing conditions due to the deactivating effect of the first electron-donating nucleophile. This allows for the synthesis of unsymmetrically disubstituted pyridines. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, opening up additional avenues for molecular diversification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and many of the reagents used in these protocols are toxic and/or irritants. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.
References
- 1. jocpr.com [jocpr.com]
- 2. youtube.com [youtube.com]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | CoLab [colab.ws]
- 11. chemrxiv.org [chemrxiv.org]
Application Note: Strategic Suzuki-Miyaura Coupling of 4,6-Dichloropyridine-2-carbonitrile for Advanced Synthesis
An authoritative guide to the regioselective functionalization of a key heterocyclic building block.
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. 4,6-Dichloropyridine-2-carbonitrile is a particularly valuable building block, offering three distinct points for chemical modification: the two chlorine atoms and the cyano group. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile tool for forming carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups onto this core.[1][2]
The primary challenge and opportunity when working with dihalogenated heterocycles lies in achieving controlled, site-selective mono-functionalization.[3][4] This allows for the retention of a second halogen "handle" for subsequent orthogonal chemistry, dramatically increasing the efficiency and modularity of synthetic routes. This guide provides a detailed exploration of the Suzuki-Miyaura coupling of this compound, focusing on the principles of regioselectivity and offering robust, field-proven protocols for researchers in drug discovery and chemical development.
Principle of the Reaction: The Palladium Catalytic Cycle and Regioselectivity
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-established catalytic cycle involving a palladium(0) active species.[5] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine, forming a Pd(II) intermediate. This is typically the rate-limiting step, especially for less reactive chloroarenes.[6]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center from a boron-ate complex, which is formed by the reaction of the boronic acid with the base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]
Causality of Regioselectivity
For dihalogenated pyridines, the site of the initial oxidative addition is not random. It is governed by the electronic properties of the pyridine ring. In the case of this compound, the reaction is expected to occur selectively at the C4 position . This preference is rationalized by two primary factors:
-
Position Relative to Nitrogen: In dihalopyridines, the chlorine atom at the 4-position (para to the nitrogen) is generally more reactive in palladium-catalyzed couplings than a chlorine at the 2- or 6-position (ortho to the nitrogen).[4][7]
-
Influence of the Cyano Group: The potent electron-withdrawing cyano group at the C2 position significantly influences the electron density of the ring. It deactivates the adjacent C6-Cl bond towards oxidative addition more strongly than the more distant C4-Cl bond.
Therefore, synthetic strategies can be designed around the reliable formation of 4-substituted-6-chloro-pyridine-2-carbonitrile intermediates.
Experimental Protocols & Methodologies
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: High-Efficiency C4-Arylation (Buchwald Ligand System)
This protocol is optimized for robust and high-yield coupling of aryl chlorides, utilizing a bulky, electron-rich phosphine ligand that facilitates the challenging oxidative addition step.[3][8]
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting dichloropyridine is consumed (typically 8-16 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Ligand-Free Conditions for C4-Arylation
Intriguingly, for some dichloropyridine systems, "ligand-free" conditions, often referred to as Jeffery conditions, can provide exceptional regioselectivity and are operationally simple.[7] These conditions often involve the formation of palladium nanoparticles as the active catalytic species.
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vial with a stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.), and tetrabutylammonium bromide (NBu₄Br) (1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 8 mL of anhydrous, degassed N,N-Dimethylformamide (DMF).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5-7 from Protocol 1. Reaction times may be longer (12-24 hours).
Visualization of Experimental Workflow
Data Presentation: Summary of Reaction Conditions
The following table summarizes common catalytic systems and conditions successfully employed for the selective Suzuki coupling of various dichlorinated N-heteroarenes, which serve as a strong predictive guide for this compound.
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Key Remarks & Reference |
| Pd(PEPPSI)(IPr) (3) | K₂CO₃ (2.0) | 1,4-Dioxane | 80-100 | 24 | Arylboronic acid | Excellent C4-selectivity for 2,4-dichloropyridines.[7][9] |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80 | 18-22 | Arylboronic acid | A classic, cost-effective system. May require higher loading.[10] |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 12 | Arylboronic acid | Highly active system for challenging chloro-substrates.[3] |
| PdCl₂ (3) / NBu₄Br | Na₂CO₃ (3.0) | DMF | 120 | 12 | Arylboronic acid | Ligand-free conditions offering high C4-selectivity.[7] |
| Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | KF (3.0) | THF | 50 | 12 | Arylboronic acid | Effective at lower temperatures with a strong base.[11] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Poor quality boronic acid (protodeboronation).4. Base is not strong or soluble enough. | 1. Use a fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Use freshly distilled/dried solvents and degas thoroughly (sparge with N₂/Ar).3. Use a fresh bottle of boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[12]4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. |
| Significant Diarylation | 1. Reaction temperature is too high or time is too long.2. Stoichiometry of boronic acid is too high. | 1. Reduce reaction temperature by 10-20 °C and monitor carefully to stop after mono-arylation is complete.2. Reduce the boronic acid to 1.05-1.1 equivalents. |
| Protodeboronation | Presence of excess water or acidic impurities. Boronic acid instability. | 1. Ensure rigorous anhydrous conditions.2. Use K₃PO₄ or Cs₂CO₃ as the base, which are less hydrolytic than Na₂CO₃ in some systems.3. Use the corresponding boronate ester instead of the boronic acid.[6] |
| Hydrodechlorination | 1. Presence of hydride sources.2. Certain phosphine ligands can promote this side reaction. | 1. Ensure solvents are pure (e.g., some grades of THF can contain stabilizers that act as H-donors).2. Screen different ligands; NHC ligands are sometimes less prone to this pathway. |
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Regioselective Reactions of 4,6-Dichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms and a nitrile group, presents multiple reaction sites. The differential reactivity of the C4 and C6 positions allows for selective functionalization, making it a valuable scaffold for generating molecular diversity in drug discovery and developing novel organic materials. This guide provides a comprehensive overview of the principles governing regioselectivity and detailed protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Understanding Regioselectivity: The Chemical Landscape of this compound
The regiochemical outcome of reactions involving this compound is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine atoms towards nucleophilic attack.
Generally, in dihalopyridines, the halogen at the C4 position is more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed reactions than the C6 position.[1] This preference is attributed to the greater electrophilicity of the C4 carbon. However, this inherent reactivity can be modulated and even reversed by carefully selecting reaction conditions, nucleophiles, and catalysts.
For instance, in nucleophilic aromatic substitution (SNAr) reactions, the nature of the nucleophile is critical. While many nucleophiles favor the C4 position, specific reagents can be employed to target the C2 or C6 positions selectively, especially when influenced by other substituents on the ring.[2][3] In palladium-catalyzed cross-coupling reactions, the choice of ligand can play a pivotal role in directing the reaction to a specific site.[4]
Diagram: Key Reactive Sites
Caption: Reactivity map of this compound.
Protocols for Regioselective Functionalization
The following protocols provide detailed, step-by-step methodologies for achieving regioselective reactions on this compound.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for introducing heteroatom nucleophiles onto the pyridine ring. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride).[5][6]
Protocol 1.1: Selective Amination at the C4 Position
This protocol describes the selective substitution of the C4-chloro group with an amine. The higher electrophilicity of the C4 position generally favors this substitution.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF or NMP to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6-chloropyridine-2-carbonitrile derivative.
Rationale: The use of a polar aprotic solvent like DMF or NMP facilitates the SNAr reaction. The base is crucial for neutralizing the HCl generated during the reaction. The excess of the amine can also act as the base.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The choice of catalyst, ligand, and reaction conditions is paramount for controlling regioselectivity.
Protocol 2.1: Regioselective Suzuki-Miyaura Coupling at the C4 Position
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups.[7] For dihalopyridines, the reaction typically occurs preferentially at the C4 position.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloropyridine-2-carbonitrile.[8][9]
Rationale: The palladium catalyst undergoes oxidative addition preferentially into the more electrophilic C4-Cl bond. The choice of base and solvent system is crucial for the efficiency of the transmetalation and reductive elimination steps of the catalytic cycle.
Table 1: Representative Conditions for C4-Selective Suzuki Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DME | 85 | 78 |
Protocol 2.2: Regioselective Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities.[10] Similar to the Suzuki coupling, regioselectivity can often be controlled. While C6 selectivity has been observed in some dichlorinated systems, C4 is also a potential site of reaction.[11]
Materials:
-
This compound
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent (e.g., THF) followed by the base (e.g., TEA, 3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.[12]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[13] The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the alkyne. The choice of base is critical for both the deprotonation of the alkyne and quenching the generated HCl.
Diagram: Sequential Functionalization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4,6-Dichloropyridine-2-carbonitrile as a Versatile Building Block for Kinase Inhibitors
Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Discovery
Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most significant classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in the medicinal chemist's arsenal is the concept of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring is one such scaffold, prized for its unique electronic properties and its ability to form key interactions within the ATP-binding pocket of kinases.[1][2] This guide focuses on a particularly valuable, functionalized pyridine derivative: 4,6-dichloropyridine-2-carbonitrile .
The strategic placement of reactive chloro groups at the 4- and 6-positions, combined with a cyano group at the 2-position, renders this molecule a highly versatile building block. The electron-withdrawing nature of the nitrogen atom and the cyano group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various pharmacophoric elements. This modularity is paramount in the construction of diverse libraries of compounds for screening and in the fine-tuning of structure-activity relationships (SAR) during lead optimization.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis and reactivity of this compound, followed by step-by-step protocols for its application in the synthesis of kinase inhibitors, with a focus on Cyclin-Dependent Kinases (CDKs), PIM-1 kinase, and the Epidermal Growth Factor Receptor (EGFR).
Physicochemical Properties and Reactivity Profile
This compound (also known as 4,6-dichloropicolinonitrile) is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 40314-71-4 |
| Molecular Formula | C₆H₂Cl₂N₂ |
| Molecular Weight | 173.00 g/mol |
| Appearance | White to pale yellow solid |
The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution. The pyridine nitrogen and the 2-cyano group are strongly electron-withdrawing, which lowers the electron density of the pyridine ring and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This electronic effect greatly facilitates the SNAr reaction.
The two chlorine atoms at the 4- and 6-positions exhibit differential reactivity, which can be exploited for selective functionalization. The C4 position is generally more reactive towards nucleophilic attack than the C6 position. This regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Synthesis of the Building Block: this compound
While various methods for the synthesis of substituted pyridines exist, a common route to dichlorinated pyridine derivatives involves the chlorination of a corresponding dihydroxypyridine precursor. The synthesis of 4,6-dichloropyrimidine, a related heterocyclic compound, often proceeds from 4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] A similar strategy can be envisioned for the synthesis of this compound, starting from 4,6-dihydroxy-2-cyanopyridine.
A plausible synthetic route, adapted from the synthesis of related compounds, is outlined below.
Protocol: Synthesis of this compound
Step 1: Synthesis of 4,6-Dihydroxypyridine-2-carbonitrile
This precursor can be synthesized through various condensation reactions. A potential route involves the condensation of a suitable 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base.
Step 2: Chlorination to this compound
Materials:
-
4,6-Dihydroxypyridine-2-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or another suitable tertiary amine base
-
Toluene or another high-boiling inert solvent
-
Ice, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxypyridine-2-carbonitrile (1 equivalent) in toluene.
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the suspension.
-
Add N,N-dimethylaniline (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Application in Kinase Inhibitor Synthesis: A Modular Approach
The true utility of this compound lies in its ability to serve as a scaffold for the rapid generation of diverse kinase inhibitor candidates through sequential SNAr reactions.
General Workflow for Kinase Inhibitor Synthesis
The general strategy involves a two-step nucleophilic substitution, first at the more reactive C4 position, followed by substitution at the C6 position.
Caption: General synthetic workflow for kinase inhibitors.
Protocol: Synthesis of a 4-(Anilino)-6-(alkylamino)pyridine-2-carbonitrile Derivative
This protocol exemplifies the synthesis of a generic kinase inhibitor scaffold. The choice of the specific aniline and alkylamine would be guided by the target kinase and SAR data.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline for covalent inhibitors)
-
Alkylamine (e.g., piperazine or morpholine derivatives for solubility)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) as solvent
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: Monosubstitution at the C4 Position
-
To a solution of this compound (1 equivalent) in NMP, add the substituted aniline (1.1 equivalents) and DIPEA (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate by column chromatography to obtain the 4-(anilino)-6-chloropyridine-2-carbonitrile.
Step 2: Disubstitution at the C6 Position
-
Dissolve the 4-(anilino)-6-chloropyridine-2-carbonitrile intermediate (1 equivalent) in NMP.
-
Add the desired alkylamine (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Heat the reaction mixture to 120-140 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography to yield the final 4,6-disubstituted pyridine-2-carbonitrile.
Case Studies: Targeting Key Kinase Families
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5][6] Several CDK inhibitors feature a di-substituted pyridine or pyrimidine core. The 2-cyano-4-anilino-6-aminopyridine scaffold can effectively mimic the purine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase.
Caption: Simplified CDK4/6 signaling pathway.
Structure-Activity Relationship (SAR) Insights for CDK Inhibitors:
-
Hinge Binding: The pyridine nitrogen and the exocyclic amine at the C4 position are crucial for hydrogen bonding with the kinase hinge region.
-
Gatekeeper Pocket: The substituent on the aniline ring at the C4 position projects into the hydrophobic "gatekeeper" pocket. The size and nature of this group influence potency and selectivity.
-
Solvent-Exposed Region: The substituent at the C6 position extends into the solvent-exposed region. Introducing polar groups, such as piperazine or morpholine derivatives, can significantly improve solubility and pharmacokinetic properties.[7]
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation.[4][8] The development of PIM-1 inhibitors is an active area of research. The 4,6-disubstituted pyridine-2-carbonitrile scaffold can be adapted to target PIM-1.
Caption: Simplified PIM-1 signaling pathway.
SAR Insights for PIM-1 Inhibitors:
-
Unique Hinge Interaction: The hinge region of PIM kinases is atypical, providing an opportunity for designing selective inhibitors.
-
Hydrophobic Interactions: The substituents at both the C4 and C6 positions can be optimized to maximize hydrophobic interactions within the ATP-binding site.
-
Nitrile Group Interaction: The 2-cyano group can act as a hydrogen bond acceptor, potentially interacting with residues in the active site.
A study on novel cyanopyridines as PIM-1 inhibitors demonstrated that derivatives with an N,N-dimethyl phenyl group at the 4-position of the pyridine ring exhibited significant antitumor effects.[9][10]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.[11] Irreversible EGFR inhibitors often contain a reactive group that forms a covalent bond with a cysteine residue in the active site. The this compound scaffold can be used to construct such inhibitors by introducing an aniline with a Michael acceptor at the C4 position.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 7. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Sonogashira Coupling of 4,6-Dichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines and the Sonogashira Coupling
Pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and agrochemicals. The ability to precisely functionalize the pyridine ring is therefore of paramount importance in the discovery and development of new chemical entities. The Sonogashira coupling, a palladium and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a powerful tool for the synthesis of complex molecules, including functionalized pyridines.[1][2] This reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions make it particularly attractive for the late-stage diversification of drug candidates.[3]
This application note provides a detailed guide to the Sonogashira coupling of 4,6-dichloropyridine-2-carbonitrile, a versatile building block for the synthesis of novel substituted pyridines. We will delve into the critical parameters of the reaction, discuss the expected regioselectivity based on the electronic properties of the substrate, and provide a detailed experimental protocol for its successful implementation.
Understanding the Substrate: Electronic Properties and Regioselectivity of this compound
The reactivity and regioselectivity of the Sonogashira coupling of this compound are governed by the electronic interplay of the pyridine nitrogen, the two chlorine substituents, and the strongly electron-withdrawing cyano group at the 2-position. The pyridine nitrogen deactivates the ring towards electrophilic attack but activates the positions ortho (2 and 6) and para (4) to the nitrogen for nucleophilic attack and oxidative addition in cross-coupling reactions.[4]
In this compound, both chlorine atoms are at activated positions (C4 and C6). The C2-cyano group further withdraws electron density from the ring, enhancing the electrophilicity of the carbon-chlorine bonds and making them more susceptible to oxidative addition by the palladium catalyst.
A key question for the synthetic utility of this substrate is the relative reactivity of the C4-Cl and C6-Cl bonds. While direct literature on the Sonogashira coupling of this specific molecule is scarce, we can draw parallels from similar systems. For instance, a study on the Sonogashira coupling of 4,6-dichloro-2-pyrone demonstrated high regioselectivity for the 6-position.[5][6] Theoretical studies in that case indicated that oxidative addition at the C6 position is favored both kinetically and thermodynamically.[5] Given the electronic similarities between the pyrone and the 2-cyanopyridine systems (both featuring an electron-withdrawing group at the 2-position and leaving groups at the 4- and 6-positions), it is reasonable to hypothesize that the Sonogashira coupling of this compound will also preferentially occur at the C6 position . This expected regioselectivity offers a valuable handle for the selective mono-functionalization of the pyridine ring.
Key Parameters for a Successful Sonogashira Coupling
The success of a Sonogashira coupling hinges on the careful selection and optimization of several key parameters. For a challenging substrate like a dichloropyridine, these choices are particularly critical.
Catalyst System: The Palladium Source and Ligand
The choice of the palladium catalyst and its associated ligand is the most crucial factor in determining the efficiency of the Sonogashira coupling. For less reactive aryl chlorides, more robust catalyst systems are often required.
-
Palladium Precatalyst: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. For challenging substrates, more active pre-catalysts like Pd₂(dba)₃ may be beneficial.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard choice. More electron-rich and bulky phosphines, such as Xantphos or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can enhance the rate of oxidative addition for aryl chlorides.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective in promoting the coupling of unreactive chlorides.
-
Copper Co-catalyst
Copper(I) iodide (CuI) is the most common co-catalyst and plays a crucial role in the transmetalation step by forming a copper acetylide intermediate. While "copper-free" Sonogashira protocols exist, the classic Pd/Cu system is often more reliable for challenging substrates.
Base
An amine base is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices. Piperidine and other secondary amines can also be effective.
-
Inorganic Bases: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free systems.
Solvent
The solvent should be able to dissolve all reactants and be inert to the reaction conditions.
-
Amine Solvents: Often, the amine base (e.g., Et₃N) can be used as the solvent or co-solvent.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are frequently used.
Temperature
While many Sonogashira couplings can be performed at room temperature, the coupling of aryl chlorides often requires elevated temperatures to proceed at a reasonable rate. Temperatures ranging from 60 to 120 °C are common.
Experimental Protocol: Mono-alkynylation of this compound
This protocol provides a starting point for the regioselective mono-alkynylation of this compound at the presumed more reactive C6 position. Optimization of the reaction conditions may be necessary for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Workflow Diagram:
Caption: A typical experimental workflow for the Sonogashira coupling.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous THF (e.g., 5 mL per mmol of substrate) and anhydrous Et₃N (e.g., 3 eq.) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Optimization and Troubleshooting
For challenging couplings or to improve yields, the following parameters can be optimized:
| Parameter | Recommended Adjustments | Rationale |
| Catalyst/Ligand | Screen more active catalysts like Pd₂(dba)₃ with bulky, electron-rich ligands such as Xantphos or SPhos. | Enhances the rate of oxidative addition of the C-Cl bond. |
| Base | Use a stronger base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃. | Can facilitate the deprotonation of less acidic alkynes. |
| Solvent | Try other polar aprotic solvents like DMF or NMP. | Can improve the solubility of reactants and influence catalyst activity. |
| Temperature | Increase the reaction temperature up to 120 °C. | Provides the necessary activation energy for the C-Cl bond cleavage. |
| Alkyne Homocoupling | If significant Glaser coupling is observed, consider a copper-free protocol or the use of a scavenger for adventitious oxygen. | Minimizes the formation of the undesired alkyne dimer. |
The Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of this compound offers a powerful and versatile method for the synthesis of novel, highly functionalized pyridine derivatives with significant potential in drug discovery and materials science. By carefully selecting the catalyst system, base, and solvent, and by understanding the inherent regioselectivity of the substrate, researchers can efficiently access a wide range of mono-alkynylated products. The provided protocol and optimization guidelines serve as a robust starting point for the successful implementation of this valuable transformation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4,6-Dichloropyridine-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4,6-Dichloropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies in a direct question-and-answer format.
Overview of Synthetic Strategies
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. Achieving high yield and purity requires a nuanced understanding of the reaction mechanisms and potential pitfalls. The two most prevalent synthetic routes involve either the introduction of a cyano group onto a pre-existing dichloropyridine scaffold or the chlorination of a cyanopyridine precursor.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Part 1: Low Yield and Incomplete Reactions
Question 1: My reaction yield is consistently below 50%. What are the most common culprits?
Answer: Persistently low yields are typically traced back to one of three areas: reagent integrity, reaction conditions, or mechanistic side reactions.
-
Reagent Integrity:
-
Causality: The Sandmeyer reaction, a common method for this synthesis, involves the formation of a highly reactive diazonium salt intermediate from an aromatic amine.[1][2] This intermediate is notoriously unstable and susceptible to premature decomposition or reaction with water if conditions are not strictly controlled.[3][4] Similarly, palladium-catalyzed cyanations are highly sensitive to impurities that can poison the catalyst.
-
Troubleshooting:
-
Starting Amine: Ensure the purity of your 2-amino-4,6-dichloropyridine. Recrystallize if necessary.
-
Cyanide Source: Use fresh, dry copper(I) cyanide (CuCN) for Sandmeyer reactions. For palladium-catalyzed routes, alkali metal cyanides (NaCN, KCN) must be anhydrous and finely powdered to ensure optimal reactivity.[5]
-
Solvents: Use anhydrous solvents, especially for metal-catalyzed reactions. Water can lead to catalyst deactivation and promote side reactions.
-
-
-
Reaction Conditions:
-
Causality: Temperature control is paramount. The diazotization step is highly exothermic, and the resulting diazonium salt decomposes rapidly at elevated temperatures, often leading to the formation of unwanted hydroxypyridine byproducts.[3]
-
Troubleshooting:
-
Temperature: Maintain a strict temperature of 0-5 °C during the formation of the diazonium salt and its subsequent reaction with the cyanide source. Use an ice/salt bath for robust temperature management.
-
Addition Rate: Add reagents, particularly the sodium nitrite solution during diazotization, slowly and sub-surface to prevent localized overheating and runaway reactions.
-
-
-
Mechanistic Failures:
-
Causality: In a Sandmeyer reaction, the conversion of the diazonium salt to the nitrile is a copper(I)-catalyzed process involving a single-electron transfer to generate an aryl radical.[1] If the copper(I) catalyst is oxidized or otherwise passivated, the reaction will stall.
-
Troubleshooting:
-
Catalyst Preparation: For Sandmeyer reactions, ensure the CuCN is active. Some protocols call for the in situ preparation of the catalyst to ensure maximum activity.[3]
-
Atmosphere: For palladium-catalyzed reactions, maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst, which is the active catalytic species.[6]
-
-
Caption: Troubleshooting workflow for low reaction yield.
Part 2: Side Product Formation and Purification
Question 2: I'm seeing a significant byproduct that complicates purification. What is it likely to be?
Answer: The identity of the byproduct is highly dependent on your chosen synthetic route.
-
If using a Sandmeyer Reaction: The most common byproduct is 4,6-dichloro-2-hydroxypyridine .
-
Causality: This arises from the reaction of the diazonium salt intermediate with water, which competes with the desired cyanation reaction.[3][4] This is especially prevalent if the reaction temperature rises above 5-10 °C or if the diazonium salt solution is allowed to stand for too long before the addition of the copper cyanide.
-
Solution: Strictly maintain low temperatures (0-5 °C) throughout the process. Prepare the diazonium salt in situ and use it immediately. Ensure your copper(I) cyanide solution is ready for the diazonium salt solution to be added to it without delay.
-
-
If using a Chlorination Reaction (e.g., with POCl₃): Common impurities include incompletely chlorinated intermediates or tarry decomposition products .
-
Causality: Phosphorus oxychloride (POCl₃) is a powerful but aggressive chlorinating and dehydrating agent.[7][8] Insufficient reagent or reaction time can lead to incomplete conversion of the dihydroxy precursor. Conversely, excessive temperatures can cause decomposition and polymerization, leading to the formation of intractable tars.
-
Solution: Ensure a sufficient molar excess of POCl₃ is used. Control the reaction temperature carefully, often at reflux.[7] Post-reaction workup is critical; the excess POCl₃ must be quenched carefully by slowly pouring the reaction mixture onto crushed ice to prevent a violent exothermic reaction.[9]
-
Question 3: My crude product is an oily solid that is difficult to purify by recrystallization. What do you recommend?
Answer: This is a common issue, often caused by the presence of structurally similar impurities.
-
Aqueous Wash: Before attempting organic-based purification, wash the crude product thoroughly. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like the hydroxypyridine byproduct.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The target compound, being moderately polar, should elute after non-polar impurities but before highly polar byproducts like the hydroxypyridine.
-
-
Activated Carbon Treatment: If the product has a persistent color, it may be due to trace, highly conjugated impurities.
-
Protocol: Dissolve the semi-pure product in a suitable solvent (e.g., ethyl acetate), add a small amount (1-2% by weight) of activated carbon, heat gently for 15-20 minutes, and then filter through a pad of celite to remove the carbon before proceeding to final recrystallization or solvent evaporation.[10]
-
| Impurity Type | Likely Cause | Recommended Analytical Method | Primary Purification Strategy |
| 4,6-dichloro-2-hydroxypyridine | High temp in Sandmeyer reaction | LC-MS, HPLC | Column Chromatography |
| Unreacted Starting Material | Incomplete reaction | TLC, GC-MS | Column Chromatography |
| Polymeric Tar | Overheating during chlorination | - | Aqueous workup, filtration |
| Mono-substituted intermediates | Insufficient reagent/time | GC-MS, LC-MS | Column Chromatography |
Key Experimental Protocol: Sandmeyer Cyanation
This protocol provides a detailed methodology for the synthesis of this compound from 2-Amino-4,6-dichloropyridine. It is a self-validating system where careful control at each stage ensures a higher probability of success.
Materials:
-
2-Amino-4,6-dichloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
Part A: Preparation of the Diazonium Salt Solution (Strictly 0-5 °C)
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-4,6-dichloropyridine (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. This pale yellow solution is the aryl diazonium salt and must be used immediately.
Part B: Cyanation Reaction (Strictly 0-10 °C)
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0 °C with vigorous stirring.
-
Slowly, and in portions, add the cold diazonium salt solution from Part A to the copper cyanide solution.
-
CAUSALITY NOTE: A vigorous evolution of nitrogen gas (N₂) will be observed.[3] This is the desired displacement reaction occurring. The rate of addition should be controlled to manage the foaming.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.
Part C: Work-up and Purification
-
Extract the reaction mixture three times with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid via column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent to yield this compound as a solid product.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]
- 6. Cyanation - Wikipedia [en.wikipedia.org]
- 7. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Aromatic Substitution of 4,6-Dichloropyridine-2-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dichloropyridine-2-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the successful synthesis of your target compounds.
Introduction: The Chemistry of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to its two reactive chlorine atoms, which can be selectively displaced by a variety of nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the 2-cyano group activates both the C4 and C6 positions towards nucleophilic attack. However, this dual reactivity can also lead to challenges in controlling regioselectivity and preventing the formation of undesired byproducts. This guide will walk you through the most common issues and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a mixture of two isomeric monosubstituted products. How can I improve the selectivity for the desired isomer?
Answer:
This is the most common challenge encountered with this compound. The formation of two isomers, the desired 4-substituted product and the undesired 6-substituted isomer, arises from the comparable reactivity of the two chlorine atoms. The key to controlling this regioselectivity lies in understanding the subtle electronic and steric differences between the C4 and C6 positions and carefully controlling the reaction conditions.
Underlying Causality:
The pyridine nitrogen and the 2-cyano group exert a strong electron-withdrawing effect, activating both the C4 (para) and C6 (ortho) positions to nucleophilic attack. While the C4 position is often electronically favored for substitution in many dichloropyridine systems, the difference in reactivity between C4 and C6 in this specific molecule can be minimal, leading to mixtures of products under certain conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature is the most effective way to enhance selectivity. Reactions carried out at temperatures ranging from 0°C down to -20°C often favor the formation of the thermodynamically more stable 4-substituted isomer.[1]
-
Choice of Nucleophile: The steric bulk of the incoming nucleophile can influence the site of attack. A bulkier nucleophile may preferentially attack the less sterically hindered C4 position.
-
Solvent Effects: The choice of solvent can impact the regioselectivity. Non-polar, aprotic solvents may favor substitution at a specific position compared to polar, protic solvents.
Experimental Protocol: Selective Monosubstitution with an Amine Nucleophile
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (10 mL/mmol).
-
Cooling: Cool the solution to -20°C using a cryocooler or a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add a solution of the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed -15°C.
-
Reaction Monitoring: Stir the reaction mixture at -20°C and monitor its progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomers.
| Parameter | Condition Favoring 4-Substitution | Condition Favoring 6-Substitution (Side Product) |
| Temperature | Low (-20°C to 0°C) | High (Room Temperature to Reflux) |
| Nucleophile | Sterically hindered | Sterically unhindered |
| Solvent | Less polar, aprotic (e.g., THF, Dioxane) | More polar, protic (e.g., Ethanol, Water) |
FAQ 2: I am observing a significant amount of a disubstituted byproduct. How can I favor monosubstitution?
Answer:
The formation of a disubstituted product, where both chlorine atoms are replaced by the nucleophile, is a common issue when trying to achieve selective monosubstitution. This typically occurs when the monosubstituted product is still sufficiently reactive to undergo a second substitution under the reaction conditions.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess or an equimolar amount of the nucleophile (1.0-1.2 equivalents). Using a large excess of the nucleophile will drive the reaction towards disubstitution.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile at any given time. This favors the reaction with the more reactive starting material over the less reactive monosubstituted product.
-
Lower Temperature: As with improving regioselectivity, lower reaction temperatures decrease the rate of the second substitution more significantly than the first, thus favoring monosubstitution.
-
Use a Weaker Base: If a base is required, using a weaker base can help to avoid full deprotonation of the nucleophile, thereby moderating its reactivity.
Caption: Decision tree for minimizing disubstitution.
FAQ 3: My NMR spectrum shows the disappearance of the nitrile peak, and I've isolated a carboxylic acid or amide byproduct. What is causing this and how can I prevent it?
Answer:
The hydrolysis of the nitrile group to a carboxylic acid or an amide is a potential side reaction, especially under basic or acidic conditions, and can be exacerbated by elevated temperatures.[2][3]
Underlying Causality:
The cyano group is susceptible to hydrolysis, which proceeds in two stages: first to an amide, and then to a carboxylic acid. This reaction is catalyzed by both acid and base. If your reaction conditions are strongly basic (e.g., using sodium hydroxide) or if you have a prolonged acidic workup at elevated temperatures, you risk hydrolyzing the nitrile.
Mitigation Strategies:
-
Choice of Base: Use a non-hydroxide base, such as potassium carbonate, cesium carbonate, or an organic amine base like triethylamine or DIPEA, to scavenge the HCl produced during the substitution.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. The presence of water, especially in the presence of a base, will promote nitrile hydrolysis.
-
Controlled Workup: During the workup, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Reaction Temperature: Keep the reaction temperature as low as possible to minimize the rate of hydrolysis.
FAQ 4: How can I confirm the identity of my monosubstituted product and distinguish it from its isomer?
Answer:
The most powerful tool for distinguishing between the 4-substituted and 6-substituted isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR.[4]
Analytical Methods:
-
1H NMR Spectroscopy: The symmetry of the starting material is broken upon monosubstitution, leading to two distinct signals in the aromatic region for the two remaining pyridine protons. The chemical shifts and coupling constants of these protons will be different for the two isomers due to the different electronic environments. The proton at C5 will be a doublet coupled to the proton at C3 in the 4-substituted isomer, while in the 6-substituted isomer, the C5 proton will be a doublet coupled to the C3 proton. The exact chemical shifts will depend on the nature of the nucleophile.
-
13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring will also be distinct for the two isomers. The carbon bearing the nucleophile will show a significant change in its chemical shift compared to the corresponding carbon in the starting material.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the proton and carbon signals and confirm the connectivity of the molecule, thus unambiguously identifying the isomer.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate the two isomers and confirm that they have the same mass, which is indicative of isomeric products.
General Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire 1H, 13C, and, if necessary, 2D NMR spectra.
By carefully controlling your reaction conditions and utilizing the appropriate analytical techniques, you can successfully navigate the challenges of working with this compound and efficiently synthesize your desired target molecules.
References
Technical Support Center: Optimization of Suzuki Coupling with 4,6-Dichloropyridine-2-carbonitrile
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4,6-dichloropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices to achieve high yields, selectivity, and reproducibility.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry due to the synthetic versatility of its functional groups. However, its electron-deficient nature and the presence of two reactive chlorine atoms present unique challenges in Suzuki-Miyaura cross-coupling reactions. This guide will address common issues such as low yield, lack of regioselectivity, and catalyst deactivation, providing a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling with this compound. What are the first things I should check?
A1: Low yields in this specific Suzuki coupling can often be attributed to a few critical factors. A systematic check of your setup and reagents is the first step.[1][2][3]
-
Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen.[2][3] Ensure your reaction vessel was properly flame-dried and that all solvents were rigorously degassed. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before use.[1] Perform all reagent transfers under a positive pressure of inert gas.
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation where the C-B bond is cleaved.[1][4] Using a slight excess (1.1-1.5 equivalents) of a fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol or MIDA esters) can mitigate this.[1][5]
-
Palladium Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Use a fresh batch of catalyst and ligand.
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. An initial temperature of 80-100 °C is a good starting point.[6]
Q2: I am struggling with poor regioselectivity, obtaining a mixture of mono-arylated products at the C4 and C6 positions. How can I control the selectivity?
A2: Achieving high regioselectivity in the mono-arylation of this compound is a significant challenge. The electronic and steric environment of the two chlorine atoms are similar. However, subtle differences can be exploited.
-
Ligand Choice: The ligand plays a crucial role in determining the regioselectivity of the oxidative addition step.[2][7] Sterically bulky and electron-rich phosphine ligands can favor reaction at the less hindered position.[7][8] Screening a variety of ligands is often necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
"Ligand-Free" Conditions: In some cases for dichloropyridines, "ligand-free" conditions (Jeffery conditions), which often involve a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can lead to unconventional regioselectivity.[2][9]
Q3: I am observing significant amounts of homocoupled boronic acid and/or protodehalogenated starting material. What causes these side products and how can I minimize them?
A3: These are common side reactions in Suzuki couplings.[3][10]
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this pathway.[4][11] Rigorous exclusion of oxygen is the best preventative measure.
-
Protodehalogenation: This is the replacement of a chlorine atom with a hydrogen. It can occur if the transmetalation step of the catalytic cycle is slow, allowing for competing pathways.[3][4] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle.[3]
Q4: Can the nitrile group on my starting material interfere with the reaction?
A4: Yes, the nitrile group can potentially influence the reaction in a few ways:
-
Coordination to Palladium: The nitrogen of the nitrile can coordinate to the palladium center, potentially affecting its catalytic activity.
-
Hydrolysis: Under certain basic or acidic conditions, especially with prolonged heating in the presence of water, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.[12][13][14][15][16] It is important to monitor for these byproducts, especially during reaction optimization. If hydrolysis is a significant issue, using anhydrous conditions or a milder base may be necessary.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low Conversion / No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh bottle of palladium catalyst and ligand.[2] • Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.[1] |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition to the electron-deficient pyridine ring.[17][18] |
| Poor Reagent Quality | • Use fresh, high-purity this compound. • Use a fresh sample of boronic acid or consider using a more stable boronic ester.[4][5] |
| Suboptimal Base/Solvent | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often a good choice for challenging couplings.[2] • Screen different solvents (e.g., 1,4-dioxane/water, toluene/water, DMF).[19] |
| Low Reaction Temperature | • Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition.[20] |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupled Boronic Acid | • Presence of oxygen.[4][11] | • Ensure the reaction is performed under strictly anaerobic conditions.[20] |
| Protodehalogenation | • Slow transmetalation.[3] | • Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[2] • Ensure the boronic acid is of high quality and purity. |
| Nitrile Hydrolysis | • Harsh basic or acidic conditions and prolonged heating.[12][13] | • Use a milder base (e.g., K₂CO₃). • Minimize the amount of water in the reaction or use anhydrous conditions. • Reduce the reaction time. |
| Di-arylated Product | • High reactivity of the mono-arylated intermediate. | • Use a 1:1 stoichiometry of the dichloropyridine and boronic acid. • Carefully monitor the reaction and stop it once the starting material is consumed. |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a good starting point for the optimization of the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[1] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[20] Finally, add the palladium catalyst (e.g., 0.02 mmol of Pd(PPh₃)₄).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Screening Table for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF |
| Temperature | 80 °C | 100 °C | 120 °C |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][21][22]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. byjus.com [byjus.com]
Technical Support Center: Purification of 4,6-Dichloropyridine-2-carbonitrile Derivatives
Welcome to the Technical Support Center for the purification of 4,6-Dichloropyridine-2-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this important class of chemical intermediates.
I. Understanding the Challenges in Purifying this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification can be challenging due to the presence of structurally similar impurities and the chemical nature of the pyridine ring. The basicity of the pyridine nitrogen can lead to interactions with acidic stationary phases in chromatography, resulting in poor peak shape and difficult separations.
This guide provides a systematic approach to overcoming these challenges, ensuring the high purity required for subsequent synthetic steps and biological screening.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of this compound derivatives in a question-and-answer format.
A. Recrystallization Issues
Q1: My this compound derivative "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system in which the compound is too soluble.
-
Immediate Actions:
-
Add more solvent: This can sometimes dissolve the oil, allowing for crystallization to proceed upon slower cooling.
-
Re-heat the solution: Ensure you have a homogeneous solution before attempting to cool again.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.
-
Seed the solution: If you have a small amount of pure solid, add a seed crystal to encourage crystallization.
-
-
Systematic Troubleshooting:
-
Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For chloropyridine carbonitriles, consider the following solvent systems:
-
Ethanol (95%)[1]
-
Hexane/Ethyl Acetate mixtures
-
Dichloromethane/Hexane mixtures
-
Toluene
-
-
Purity of Crude Material: If the issue persists, your crude material may be too impure. Consider a preliminary purification by flash column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Q2: I have poor recovery after recrystallization. How can I improve my yield?
A2: Low recovery can be due to several factors, from using too much solvent to premature crystallization.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding excess solvent will keep more of your product in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crash cooling can trap impurities and lead to smaller, less pure crystals.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or NMR. If a significant amount of product is present, you can perform a second recrystallization or purify it by column chromatography.
B. Column Chromatography Issues
Q3: I'm observing significant peak tailing during column chromatography of my dichloropyridine derivative. What is the cause and how can I fix it?
A3: Peak tailing with pyridine-containing compounds on silica gel is a classic problem. The basic lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This results in a non-ideal elution profile.
-
Solution: Neutralize the Stationary Phase
-
You can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to your eluent system. A common starting point is 0.1-1% (v/v) of the amine in your mobile phase. This will saturate the acidic sites on the silica, preventing your compound from sticking.
-
Q4: My compound is not separating from an impurity on the TLC plate, even with different solvent systems. What are my options?
A4: When impurities have very similar polarities to your target compound, separation can be challenging.
-
Optimize the Mobile Phase:
-
Fine-tune the solvent ratio: Small changes in the eluent composition can sometimes achieve separation.
-
Try a different solvent system: If a hexane/ethyl acetate system is not working, consider dichloromethane/methanol or toluene/acetone.
-
-
Change the Stationary Phase:
-
Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-phase silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide a different selectivity.
-
-
Consider an Alternative Purification Technique:
-
Preparative HPLC: This can offer much higher resolution than flash chromatography.
-
Recrystallization: If your product is a solid, this may be a more effective method for removing closely related impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile will depend on the synthetic route. A common synthesis involves the cyanation of a trichloropyridine precursor. Potential impurities include:
-
Unreacted Starting Materials: Such as 2,4,6-trichloropyridine.
-
Positional Isomers: If the cyanation is not perfectly regioselective, other cyanodichloropyridine isomers may be present.
-
Hydrolysis Products: Dichloropyridine carboxamide can form if water is present during the workup of the cyanation reaction.
-
Solvent Residues: Residual solvents from the reaction and workup.
Q2: How can I effectively remove colored impurities from my product?
A2: Colored impurities can often be removed by treating a solution of your crude product with activated carbon.
-
Protocol:
-
Dissolve your crude product in a suitable solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir the mixture for 15-30 minutes at room temperature or with gentle heating.
-
Filter the mixture through a pad of celite to remove the carbon.
-
Proceed with your primary purification method (recrystallization or column chromatography).
-
Caution: Using too much activated carbon can lead to a loss of your desired product through adsorption.
-
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities.
IV. Experimental Protocols
A. Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents at room temperature and at their boiling points. Good starting solvents to test include ethanol, isopropanol, and hexane/ethyl acetate mixtures. A suitable solvent for a related compound, 4-chloropyridine-2-carbonitrile, is 95% ethanol.[1]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
B. Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for dichloropyridine derivatives is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing:
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the silica gel with the initial, low-polarity eluent.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve your crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
V. Purity Verification Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | Assignment |
| ¹H | ~7.5 - 7.8 | Singlet | H-3 and H-5 |
| ¹³C | ~150 - 155 | Singlet | C-4 and C-6 |
| ¹³C | ~130 - 135 | Singlet | C-2 |
| ¹³C | ~120 - 125 | Singlet | C-3 and C-5 |
| ¹³C | ~115 - 120 | Singlet | -CN |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrumentation. Data is inferred from typical values for similar structures.[2][3]
Table 2: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 172/174/176 | [M]⁺ molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| 137/139 | [M-Cl]⁺ fragment. |
| 111/113 | [M-Cl, CN]⁺ fragment. |
Note: The relative intensities of the isotopic peaks are a key diagnostic feature for chlorine-containing compounds.
VI. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound derivatives.
Caption: A decision-making workflow for the purification of this compound.
VII. References
-
Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(40), 12236-12240. --INVALID-LINK--
-
General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C). AWS. --INVALID-LINK--
-
Supporting Information for: A Nickel-Catalyzed Asymmetric Conjunctive Cross-Coupling. Semantic Scholar. --INVALID-LINK--
-
Supporting Information for: Total Synthesis of (±)-Grandilodine C. Knowledge UChicago. --INVALID-LINK--
-
Supplementary Information for: Design, Synthesis, and Biological Evaluation of Novel Anaephene Analogues. Preprints.org. --INVALID-LINK--
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. --INVALID-LINK--
-
Supporting Information for: A General Method for the Cyclization of 1,6-Enynes. Wiley-VCH. --INVALID-LINK--
-
Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. National Institutes of Health. --INVALID-LINK--
-
Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil. Benchchem. --INVALID-LINK--
-
Supporting Information for: Enantioselective Synthesis of Dodecan-2-olide and (–)-Malyngolide. The Royal Society of Chemistry. --INVALID-LINK--
-
¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029596). Human Metabolome Database. --INVALID-LINK--
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. --INVALID-LINK--
-
Pyrimidine, 4,6-dichloro-. NIST WebBook. --INVALID-LINK--
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. --INVALID-LINK--
-
¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. --INVALID-LINK--
-
Recrystallization. MIT Digital Lab Techniques Manual. --INVALID-LINK--
-
Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents. --INVALID-LINK--
-
Preparation method of 4, 6-dichloropyrimidine. Google Patents. --INVALID-LINK--
-
2,6-Dichloropyridine-3,5-dicarbonitrile. National Institutes of Health. --INVALID-LINK--
-
Benchmarking the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Guide to a Promising Synthetic Pathway. Benchchem. --INVALID-LINK--
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Acta Chimica Slovenica. --INVALID-LINK--
-
2,6-Dichloronicotinonitrile synthesis. ChemicalBook. --INVALID-LINK--
-
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile 97 33097-13-1. Sigma-Aldrich. --INVALID-LINK--
-
5-(2-Cyanoethyl)-2-mercapto-4,6-dimethylnicotinonitrile. mzCloud. --INVALID-LINK--
-
EPA/NIH Mass Spectral Data Base. GovInfo. --INVALID-LINK--
References
- 1. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Preventing decomposition of 4,6-Dichloropyridine-2-carbonitrile during reactions
Technical Support Center: 4,6-Dichloropyridine-2-carbonitrile
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during its use. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that can arise during reactions involving this compound, focusing on preventing its decomposition and maximizing reaction efficiency.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish and results in a low yield. What are the likely causes and how can I improve it?
A1: Underlying Causes & Strategic Solutions
Low yields in SNAr reactions with this compound often stem from the substrate's electronic properties and suboptimal reaction conditions. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but several factors can still impede the reaction.
Causality Explained: The reactivity of dichloropyridines in SNAr reactions is dictated by the stability of the Meisenheimer intermediate, the negatively charged species formed upon nucleophilic attack. For 2,4- and 2,6-dichloropyridines, the positions of the chlorine atoms are electronically distinct, leading to regioselectivity. The presence of the electron-withdrawing nitrile group at the C2 position further activates the ring towards nucleophilic attack.
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Base Selection and Stoichiometry: A common pitfall is the choice and amount of base. A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) without competing in the SNAr reaction.
-
Recommended Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete deprotonation of the nucleophile.
-
-
Temperature Optimization: While heating is often necessary to drive SNAr reactions, excessive temperatures can lead to decomposition of the starting material or products.
-
Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature.
-
-
Inert Atmosphere: this compound and many nucleophiles can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and decomposition.
Workflow for Optimizing SNAr Reactions:
Caption: Optimized workflow for SNAr reactions.
Q2: My reaction mixture develops a dark color, and I observe multiple spots on the TLC plate. What is causing this decomposition, and how can I prevent it?
A2: Identifying and Mitigating Decomposition Pathways
The development of color and multiple byproducts are classic signs of decomposition. For this compound, this can be triggered by several factors, including strong bases, high temperatures, and the presence of water.
Decomposition Pathways:
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under either acidic or basic conditions, especially at elevated temperatures.[1] This introduces unwanted, often polar, impurities that can be difficult to separate.
-
Ring Opening/Degradation: Pyridine rings, while aromatic, are not indestructible. Harsh reaction conditions, particularly with strong nucleophiles or bases at high temperatures, can lead to ring-opening or other complex degradation pathways.[2]
-
Side Reactions with Solvents: Some solvents can participate in side reactions. For instance, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Base | Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) instead of strong bases like NaH or alkoxides where possible. | Minimizes base-induced degradation of the pyridine ring. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Reduces the rate of decomposition reactions, which often have a higher activation energy than the desired SNAr reaction. |
| Moisture Control | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. | Prevents hydrolysis of the nitrile group and other moisture-sensitive side reactions. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prevents the formation of byproducts from over-reaction or prolonged exposure to harsh conditions. |
Visualizing Decomposition Prevention:
Caption: Factors influencing reaction outcome.
Frequently Asked Questions (FAQs)
Q: What is the recommended method for purifying crude this compound?
A: The purification method depends on the nature of the impurities.
-
For removal of unreacted starting materials or less polar byproducts: Column chromatography on silica gel is effective. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[3]
-
For removal of colored impurities: Treatment with activated carbon can be beneficial. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite before recrystallization.[3]
-
For obtaining high-purity material: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) is often the final step.
Q: How should this compound be stored to ensure its stability?
A: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Storage at 4-8°C is often recommended.[5][6]
Q: Are there any specific safety precautions I should take when working with this compound?
A: Yes. This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. AGU Fall Meeting 2020 [agu.confex.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. 1451391-83-5 | 4,6-Dichloropyrimidine-2-carbonitrile| 2-Cyano-4,6-dichloropyrimidine|BioChemPartner [m.biochempartner.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Ligand Effects on Suzuki Coupling of 4,6-Dichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center focused on the Suzuki-Miyaura coupling of 4,6-Dichloropyridine-2-carbonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when working with this electron-deficient heterocyclic substrate. The guidance herein is curated to explain the causal relationships between ligand choice, reaction conditions, and experimental outcomes, empowering you to optimize your synthetic strategies.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound. Each issue is analyzed to identify probable causes, followed by actionable, step-by-step solutions grounded in mechanistic principles.
Problem 1: Low to No Yield of the Desired Coupled Product
You've set up your reaction, but analysis shows only starting material or minimal product formation. This is a frequent challenge, often rooted in catalyst activity or suboptimal reaction parameters.[1][2]
Potential Causes & Solutions
-
Inactive Catalyst System: The catalytically active Pd(0) species is susceptible to deactivation by oxygen.[1][3]
-
Solution: Ensure a strictly inert atmosphere. Degas all solvents and reagents thoroughly with nitrogen or argon. Use a reliable palladium source, such as a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) paired with a phosphine ligand that facilitates in situ reduction to Pd(0).[1][4]
-
-
Poor Ligand Choice for an Electron-Deficient Chloride: Aryl chlorides are notoriously less reactive than bromides or iodides in the rate-determining oxidative addition step.[5] The electron-withdrawing nature of the pyridine ring and the additional cyano group in this compound further deactivates the C-Cl bonds.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond.[6][7] They also facilitate the final reductive elimination step.[6] Consider screening ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to be highly effective for challenging substrates.[2][8][9]
-
-
Ineffective Base or Solvent System: The base plays a critical role in the transmetalation step, and its effectiveness is highly dependent on its strength and solubility in the chosen solvent.[10][11]
-
Solution: Screen a panel of bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃, especially for difficult couplings.[2][9] Ensure the solvent system (e.g., Toluene, 1,4-Dioxane, often with a small amount of water) can solubilize the base and the boronic acid-base adduct to facilitate efficient transmetalation.[10][12]
-
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can degrade, particularly under the reaction conditions, leading to the formation of an arene byproduct instead of the desired coupled product.[1][3]
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Poor Regioselectivity (Mixture of C4 and C6 Coupled Products)
You are obtaining a mixture of isomers, with the boronic acid coupling at both the C4 and C6 positions of the dichloropyridine ring, making purification difficult and lowering the yield of the desired product.
Potential Causes & Solutions
-
Intrinsic Reactivity: For 4,6-dihalopyridines, the C4 position is generally more electrophilic and sterically accessible, making it more susceptible to oxidative addition by the palladium catalyst.[12] However, under forcing conditions or with certain catalyst systems, selectivity can erode.
-
Ligand Steric Profile: The steric bulk of the ligand is a primary determinant of regioselectivity. It can control which C-Cl bond can effectively approach the palladium center for oxidative addition.
-
Solution: Fine-tune the ligand. While bulky ligands are necessary, extreme bulk may be required to fully differentiate between the two positions. A systematic screening of ligands with varying steric profiles (e.g., comparing P(tBu)₃, XPhos, and a very bulky NHC ligand like IPr) can identify the optimal choice for maximizing selectivity.[14]
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for coupling at the less reactive C6 position, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. If the reaction is sluggish at lower temperatures, this must be balanced with the choice of a more active catalyst system (ligand/palladium source) that can operate efficiently under milder conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 4,6-Dichloropyridine-2-carbonitrile and Other Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance.[1][2] This versatility has cemented its role in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. Dihalopyridines, as readily available and versatile building blocks, are of particular interest.[3][4] Their selective functionalization opens avenues to a vast chemical space of novel compounds.
This guide provides an in-depth comparative analysis of the Suzuki coupling of 4,6-Dichloropyridine-2-carbonitrile with other dihalopyridine isomers. We will delve into the nuances of reactivity, regioselectivity, and the critical role of reaction parameters, supported by experimental data, to empower you in your synthetic endeavors.
The Challenge and Opportunity of Dihalopyridines
The Suzuki coupling of dichloropyridines is not without its challenges. The carbon-chlorine bond is inherently less reactive than its bromide or iodide counterparts, often necessitating more robust catalytic systems to achieve efficient coupling.[5][6] Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and diminished yields.[5][7] However, the lower cost and greater availability of dichloropyridines make them highly attractive starting materials.[6] The presence of two halogen atoms also presents an opportunity for selective mono- or di-functionalization, enabling the synthesis of diverse molecular architectures.
Comparative Reactivity and Regioselectivity
The position of the chlorine atoms on the pyridine ring, along with the presence of other substituents, profoundly influences both the rate and the regioselectivity of the Suzuki coupling reaction.[8][9]
This compound: An Activated System
The presence of the electron-withdrawing nitrile group at the C2 position is anticipated to significantly impact the reactivity of this compound. This group enhances the electrophilicity of the pyridine ring, potentially facilitating the oxidative addition step of the catalytic cycle. In dihalopyridines, the C4 position is generally more susceptible to oxidative addition by the palladium catalyst than the C2 or C6 positions.[10] For 4,6-dihalopyridines, this leads to a strong preference for mono-arylation at the C4 position.[10] Therefore, in the case of this compound, the initial Suzuki coupling is expected to occur preferentially at the C4 position.
Comparison with Other Dichloropyridine Isomers
To provide a clear comparison, let's examine the Suzuki coupling behavior of other common dichloropyridine isomers:
-
2,4-Dichloropyridine: Similar to 4,6-dihalopyridines, the C4 position is the more reactive site for Suzuki coupling.[8][11][12] This selectivity can be exceptionally high, with some ligand-free conditions achieving C4-selectivity of over 99:1.[11][13] The C2-chloride can then be targeted for a second coupling or other transformations.[11]
-
2,6-Dichloropyridine: In this symmetrical isomer, both chlorine atoms are electronically equivalent. Achieving selective mono-alkylation or mono-arylation can be challenging, and reaction conditions often need to be carefully controlled to avoid the formation of the di-substituted product.[4][5][7] Bulky phosphine ligands are often employed to favor mono-coordination to the palladium center and facilitate the reaction.[7]
-
2,5-Dichloropyridine: The C2 position in 2,5-dichloropyridine is generally more electrophilic and thus the preferred site for Suzuki coupling under conventional conditions.[14] However, unconventional C5-selectivity can be achieved using ligand-free "Jeffery" conditions.[11][14]
-
3,5-Dichloropyridine: The chlorine atoms in 3,5-dichloropyridine are meta to the nitrogen, making them less activated towards oxidative addition compared to ortho or para positions.[9] Consequently, harsher reaction conditions may be required to achieve efficient coupling.[9]
The following table summarizes the typical regioselectivity observed for various dichloropyridines in Suzuki coupling reactions.
| Dihalopyridine Isomer | Primary Site of Suzuki Coupling | Notes |
| This compound | C4 (predicted) | The electron-withdrawing nitrile group at C2 enhances the reactivity of the ring, with the C4 position being the most electrophilic. |
| 2,4-Dichloropyridine | C4[8][11] | High C4 selectivity can be achieved, with the C2 position available for subsequent functionalization.[11] |
| 2,6-Dichloropyridine | C2 or C6 | Mono-functionalization can be challenging due to the symmetrical nature of the molecule.[5][7] |
| 2,5-Dichloropyridine | C2 (conventional), C5 (ligand-free)[14] | Reaction conditions can be tuned to achieve selective coupling at either position.[11][14] |
| 3,5-Dichloropyridine | C3 or C5 | Generally less reactive than other isomers, often requiring more forcing conditions.[9] |
Key Experimental Considerations for Successful Suzuki Coupling
Achieving high yields and selectivity in the Suzuki coupling of dichloropyridines hinges on the careful selection of several key parameters:
-
Catalyst and Ligand: The choice of the palladium source and, more critically, the ligand is paramount. For the less reactive C-Cl bonds, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often employed.[5] N-heterocyclic carbene (NHC) ligands have also proven effective.[11] These ligands promote the oxidative addition step and prevent catalyst deactivation.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used.[3][5] The solubility of the base can also impact the reaction rate.
-
Solvent: A variety of solvents can be used, often in combination with water. Common choices include toluene, dioxane, and THF.[3][5] The solvent system should be chosen to ensure the solubility of all reaction components.
-
Temperature: Due to the lower reactivity of aryl chlorides, elevated temperatures (typically 80-120 °C) are often necessary.[5] Microwave irradiation can be a valuable tool to accelerate the reaction and improve yields.[12]
Experimental Protocol: A General Procedure for Suzuki Coupling of Dichloropyridines
This protocol provides a robust starting point for the Suzuki coupling of a generic dichloropyridine with an arylboronic acid. Optimization of specific parameters may be required for different substrates.
Materials:
-
Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene/water 10:1 v/v or Dioxane/water 4:1)[5][6]
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloropyridine, arylboronic acid, and potassium phosphate.[5]
-
In a separate vial, prepare the catalyst premix by dissolving the palladium(II) acetate and SPhos in a small amount of the anhydrous solvent.
-
Add the bulk of the degassed solvent to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the practical execution of the Suzuki coupling, the following diagrams are provided.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.[15][16]
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki coupling of dihalopyridines, including this compound, offers a powerful and versatile strategy for the synthesis of a wide array of functionalized heterocyclic compounds. While the inherent reactivity of C-Cl bonds presents a challenge, the careful selection of a robust catalytic system, appropriate base, and optimized reaction conditions can lead to highly efficient and selective transformations. Understanding the underlying principles of reactivity and regioselectivity for different dihalopyridine isomers is crucial for the rational design of synthetic routes. This guide provides a solid foundation of knowledge and practical protocols to empower researchers in leveraging the full potential of these valuable building blocks in their synthetic endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Substituted Pyridines: Strategic Alternatives to 4,6-Dichloropyridine-2-carbonitrile
Introduction: The Versatility and Challenges of a Privileged Scaffold
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the vast array of functionalized pyridines, 4,6-Dichloropyridine-2-carbonitrile stands out as a particularly useful building block. Its two chlorine atoms at the C4 and C6 positions serve as reactive handles for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, while the C2-nitrile group offers a versatile point for further chemical elaboration.
However, reliance on a single building block can be synthetically constraining. The reactivity of chloro-substituents, while generally reliable, often necessitates harsh reaction conditions. Furthermore, achieving specific substitution patterns can be challenging, and the overall efficiency of a synthetic route may be improved by considering alternative starting materials or even entirely different synthetic strategies.
This guide provides a comparative analysis of viable alternatives to this compound. We will explore direct structural analogs with enhanced reactivity and delve into de novo synthesis strategies that offer greater flexibility and efficiency in constructing highly substituted pyridine cores from the ground up. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and expand their chemical toolkit.
Part 1: Direct Analogs - Enhancing Reactivity at the Pyridine Core
The most direct alternatives to this compound are other 4,6-dihalo-2-cyanopyridines where the halogen is varied. The choice of halogen dramatically influences the reagent's performance in the two most common reaction types: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Fluorinated Pyridines: The Superior Choice for Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, where a nucleophile displaces a halide on the aromatic ring, reactivity is governed by the stability of the intermediate Meisenheimer complex and the leaving group's ability.[3] The high electronegativity of fluorine stabilizes the negatively charged intermediate, making fluorinated pyridines significantly more reactive than their chlorinated counterparts.
Key Advantages of 4,6-Difluoropyridine-2-carbonitrile:
-
Milder Reaction Conditions: Nucleophilic substitution can often be achieved at lower temperatures and with weaker bases.[4]
-
Higher Yields and Purity: The increased reactivity often leads to cleaner reactions with fewer byproducts.
-
Enhanced Regioselectivity: The pronounced reactivity difference between C-F and other C-X bonds can be exploited for selective transformations in polyhalogenated systems.
Bromo and Iodo Analogs: The Gold Standard for Cross-Coupling Reactions
In contrast to SNAr, the efficiency of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) depends on the rate of oxidative addition of the C-X bond to the palladium catalyst.[5] The reactivity order for this step is I > Br > Cl >> F. Therefore, for constructing C-C or C-N bonds via cross-coupling, bromo- and iodo-substituted pyridines are vastly superior.
Key Advantages of 4,6-Dibromo/Diiodopyridine-2-carbonitrile:
-
Higher Reactivity: Enables coupling with a broader range of boronic acids, alkynes, and amines under milder conditions.
-
Lower Catalyst Loading: The facile oxidative addition often allows for lower concentrations of the expensive palladium catalyst.
-
Chemoselectivity: The significant difference in reactivity between C-I, C-Br, and C-Cl bonds allows for sequential, site-selective cross-coupling reactions on a single molecule.[6]
Performance Comparison of Dihalopyridine Analogs
| Feature | 4,6-Difluoropyridine-2-carbonitrile | This compound | 4,6-Dibromopyridine-2-carbonitrile |
| Primary Application | Nucleophilic Aromatic Substitution | General Purpose / SNAr | Cross-Coupling Reactions |
| Reactivity in SNAr | +++ (Excellent) | ++ (Good) | + (Fair) |
| Reactivity in Cross-Coupling | - (Poor) | + (Fair) | +++ (Excellent) |
| Typical Reaction Conditions | Mild (often RT to moderate heat) | Moderate to Harsh (often high heat) | Mild to Moderate |
| Substrate Scope for SNAr | Broad | Moderate | Limited |
| Substrate Scope for Cross-Coupling | Very Limited | Moderate | Broad |
Part 2: De Novo Synthesis - Building the Pyridine Ring from Acyclic Precursors
Instead of modifying a pre-existing pyridine ring, constructing it from simpler, acyclic components offers unparalleled flexibility in introducing diverse substitution patterns. This approach can reduce the number of synthetic steps and improve overall yield by converging multiple functionalities in a single transformation.
Multicomponent Reactions (MCRs): The Path to Complexity in a Single Step
MCRs are powerful reactions in which three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[7] For pyridine synthesis, MCRs provide rapid access to densely functionalized scaffolds. A common strategy involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and an amine source.[8][9]
Key Advantages of MCRs:
-
High Efficiency & Atom Economy: Multiple bonds are formed in one operation, minimizing waste and purification steps.
-
Structural Diversity: By simply varying the starting components (aldehyde, ketone, malononitrile derivatives), a vast library of substituted pyridines can be generated.[9]
-
Operational Simplicity: Many MCRs can be performed under mild, often catalyst-free or organocatalyzed, conditions.[7]
Classical Named Reactions: Robust and Time-Tested Strategies
Several classical methods for pyridine synthesis remain highly relevant and offer strategic advantages for accessing specific substitution patterns.
-
Hantzsch Pyridine Synthesis: This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to yield a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[10][11] This method is particularly effective for producing symmetrically substituted pyridines.
-
Kröhnke Pyridine Synthesis: This versatile method generates 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[11][12] It offers a high degree of control over the substitution pattern.
Part 3: Experimental Design & Protocols
To illustrate the practical advantages of choosing an alternative reagent, we provide two detailed protocols for the synthesis of a representative 2-amino-4-aryl-6-chloropyridine-3,5-dicarbonitrile derivative. The first protocol uses a traditional approach, while the second employs a highly efficient multicomponent reaction.
Protocol 1: Two-Step Synthesis via a Dichloropyridine Intermediate
This protocol represents a classical, linear approach.
Step A: Synthesis of 4-Aryl-6-chloro-2-cyanopyridine
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Grignard Formation: Add a solution of the desired aryl bromide (1.1 eq) in anhydrous THF. Initiate the reaction with gentle heating if necessary. Once initiated, allow the reaction to proceed until the magnesium is consumed.
-
Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Quench & Workup: After stirring for 2 hours at room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step B: Amination to Yield Final Product
-
Setup: In a sealed tube, dissolve the 4-aryl-6-chloro-2-cyanopyridine (1.0 eq) from Step A in N,N-Dimethylformamide (DMF).
-
Reaction: Add the desired amine (e.g., ammonia in methanol, 3.0 eq) and potassium carbonate (2.0 eq). Seal the tube and heat to 100 °C for 12 hours.
-
Workup: Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize or perform column chromatography to obtain the pure 2-amino-4-aryl-6-chloropyridine derivative.
Protocol 2: One-Pot Multicomponent Synthesis
This protocol leverages the power of MCRs to achieve the target molecule in a single, efficient step.[9]
Methodology:
-
Setup: To a 100 mL round-bottom flask, add the desired aryl aldehyde (1.0 eq), malononitrile (2.0 eq), the primary amine (1.1 eq), and ethanol (20 mL).
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Initial Condensation: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the dihydropyridine intermediate by TLC.
-
In-situ Oxidation/Chlorination: Once the initial condensation is complete, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the reaction mixture.
-
Reaction Completion: Stir at room temperature for an additional 6-8 hours or until the reaction is complete as monitored by TLC.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Add water to the residue, and collect the resulting precipitate by filtration. Wash the solid with cold water and a small amount of cold ethanol. The product is often pure enough after filtration, but can be further purified by recrystallization from ethanol if necessary.
Part 4: Strategic Decision-Making
Choosing the optimal synthetic route depends on several factors, including the desired final product, available starting materials, and project timelines. The following flowchart provides a decision-making framework for selecting an appropriate strategy.
Conclusion
While this compound is a competent and valuable reagent, superior alternatives are often available. For nucleophilic aromatic substitution, fluorinated analogs offer milder conditions and improved yields. For cross-coupling, bromo- and iodo-derivatives provide unmatched reactivity. Furthermore, for accessing novel or complex substitution patterns, de novo strategies like multicomponent reactions represent a more efficient and flexible approach. By carefully considering the specific synthetic challenge, researchers can select the optimal reagents and methodologies to accelerate their research and development efforts, ultimately leading to more efficient and innovative science.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 12. baranlab.org [baranlab.org]
Navigating the Bioactive Landscape of 4,6-Dichloropyridine-2-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic and agrochemical agents is a relentless pursuit, demanding the exploration of versatile chemical scaffolds. Among these, the pyridine ring system stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide delves into the burgeoning field of 4,6-dichloropyridine-2-carbonitrile derivatives, offering a comparative analysis of their biological activities, supported by experimental data from the scientific literature. As a Senior Application Scientist, my aim is to provide not just a compilation of data, but a synthesized understanding of the structure-activity relationships, mechanistic insights, and experimental considerations that are crucial for advancing research in this area.
The this compound scaffold is a particularly attractive starting point for medicinal and agricultural chemistry. The presence of two chlorine atoms at positions 4 and 6 offers reactive sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This chemical tractability enables the systematic exploration of chemical space to optimize biological activity. The electron-withdrawing nature of the nitrile group and the pyridine ring itself further influences the molecule's electronic properties and potential interactions with biological targets.
This guide will navigate the diverse biological activities reported for derivatives of this scaffold, with a primary focus on their anticancer potential. We will also explore their emerging roles as antimicrobial and herbicidal agents. By presenting comparative data, detailing experimental protocols, and visualizing key pathways, this document aims to be an invaluable resource for researchers looking to harness the potential of this compound derivatives.
Anticancer Activity: A Tale of Kinase Inhibition and Cytotoxicity
The development of novel anticancer agents is a major focus of research involving pyridine-based heterocycles.[2] Derivatives of this compound have shown considerable promise in this arena, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Comparative Cytotoxicity Against Cancer Cell Lines
Numerous studies have reported the synthesis and in vitro cytotoxic evaluation of various pyridine-2-carbonitrile derivatives against a panel of human cancer cell lines. While direct, head-to-head comparative studies of a wide range of this compound derivatives are still emerging, the available data for structurally related compounds provides valuable insights into their potential.
For instance, studies on cyanopyridine derivatives have demonstrated potent activity against breast cancer (MCF-7), liver cancer (HepG2), and other cell lines.[3][4] The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency, are often in the low micromolar to nanomolar range, sometimes surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin and cisplatin.[2][5]
Below is a table summarizing the cytotoxic activity of selected cyanopyridine derivatives, highlighting the potential of this chemical class. It is important to note that these are not all direct derivatives of this compound, but they share the core cyanopyridine scaffold and provide a strong rationale for its exploration.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |
| Compound 7h | MCF-7 (Breast) | 1.89 | Doxorubicin | - | [5] |
| Compound 8f | MCF-7 (Breast) | 1.69 | Doxorubicin | - | [5] |
| Compound 5a | MCF-7 (Breast) | 1.77 | Taxol | 8.48 | [3] |
| Compound 5e | MCF-7 (Breast) | 1.39 | Taxol | 8.48 | [3] |
| Compound 6b | HepG2 (Liver) | 2.68 | Taxol | 14.60 | [3] |
| Compound 11a | A-549 (Lung) | 9.24 µg/mL | Cisplatin | 11.76 µg/mL | [2] |
| Compound 16a | HepG2 (Liver) | 6.45 µg/mL | Cisplatin | - | [2] |
Note: The activity of compounds 11a and 16a are reported in µg/mL.
The data suggests that strategic modifications to the cyanopyridine core can lead to highly potent and selective anticancer agents. Furthermore, some of these compounds have shown favorable safety profiles with lower cytotoxicity against normal cell lines, a critical aspect of drug development.[2][6]
Mechanism of Action: Targeting Key Signaling Pathways
A significant body of evidence points towards the inhibition of protein kinases as a primary mechanism of action for the anticancer effects of many pyridine derivatives.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.
Two key kinase families that have been implicated as targets for cyanopyridine derivatives are the PIM kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs) .
PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in a variety of cancers and are associated with tumor cell survival and drug resistance.[7][8] Several cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase.[5]
The general mechanism of PIM kinase-driven cell proliferation and its inhibition is depicted in the following diagram:
Caption: PIM Kinase Signaling Pathway and Inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several pyridine-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[10][11]
The role of VEGFR-2 in angiogenesis and its inhibition is illustrated below:
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Protocols for Anticancer Activity Assessment
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of this compound derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[7]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution. Serially dilute the test compound in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase (e.g., PIM-1), and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial and Antifungal Activity
The pyridine scaffold is also a well-known pharmacophore in the development of antimicrobial and antifungal agents.[12][13] While specific data on this compound derivatives is limited, the broader class of cyanopyridine derivatives has demonstrated promising activity against various bacterial and fungal strains.
For example, some novel nicotinonitrile derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Bacillus thuringiensis) and Gram-negative (Escherichia coli) bacteria, in some cases exceeding the potency of the standard antibiotic tetracycline.[12]
In the realm of antifungal research, certain amphiphilic kanamycins with diaryl substitutions have shown activity against various fungal strains, including Candida albicans, a common human pathogen.[13] Although not direct derivatives, these findings suggest that the incorporation of dichlorinated aromatic moieties can be a viable strategy for developing new antifungal agents.
Experimental Protocol for Antifungal Susceptibility Testing
A standard method for evaluating the antifungal activity of new compounds is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Fungal Culture: Grow the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) at 35°C.
-
Inoculum Preparation: Adjust the fungal cell suspension to a concentration of 1-5 x 10³ cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Herbicidal Activity
The application of pyridine derivatives extends to agriculture, with many commercial herbicides containing this core structure.[14] The 4,6-dichloropyrimidine moiety, a close structural relative of 4,6-dichloropyridine, is present in some herbicides.[14] This suggests that this compound derivatives could also possess herbicidal properties.
Studies on related compounds have shown that they can inhibit the growth of various plant species. For example, some pyrimidine phenoxy acetates exhibit high herbicidal activity against monocotyledonous plants like Digitaria sanguinalis (crabgrass).[14]
Experimental Protocol for Herbicidal Activity Screening
A common method for preliminary herbicidal screening is the petri dish bioassay.
Step-by-Step Methodology:
-
Test Solution Preparation: Dissolve the test compound in a suitable solvent (e.g., acetone) and then dilute with water to the desired concentrations.
-
Seed Germination: Place a filter paper in a petri dish and moisten it with the test solution. Place seeds of the target plant species (e.g., Lactuca sativa - lettuce) on the filter paper.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a specified period (e.g., 7 days).
-
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition compared to a control group treated with the solvent alone.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the discovery of novel bioactive compounds with a wide range of potential applications. The available data on structurally related cyanopyridine derivatives strongly suggests that this chemical class possesses significant anticancer, antimicrobial, and potentially herbicidal activities. The primary mechanism of anticancer action for many of these compounds appears to be the inhibition of key protein kinases involved in cell proliferation and survival.
However, it is crucial to acknowledge that the direct experimental data for a comprehensive library of this compound derivatives is still relatively scarce in the public domain. To fully unlock the potential of this scaffold, future research should focus on:
-
Systematic Synthesis and Screening: The synthesis and biological evaluation of a diverse library of this compound derivatives with various substitutions at the 4- and 6-positions are needed to establish clear structure-activity relationships.
-
Mechanism of Action Studies: In-depth mechanistic studies are required to identify the specific molecular targets of the most potent compounds and to elucidate the signaling pathways they modulate.
-
Comparative Studies: Direct, head-to-head comparisons of new derivatives against existing drugs and other relevant compounds are essential for understanding their true therapeutic or agrochemical potential.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide provides a solid foundation for researchers entering this exciting field. By leveraging the existing knowledge on related compounds and employing rigorous experimental methodologies, the scientific community can continue to explore and exploit the rich biological activity of this compound derivatives for the benefit of human health and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. promega.com [promega.com]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal Activities of 4″,6″-Disubstituted Amphiphilic Kanamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 4,6-Dichloropyridine-2-carbonitrile reaction products
An In-Depth Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyridine-2-carbonitrile and its Nucleophilic Substitution Products
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring two reactive chlorine atoms activated by the electron-withdrawing effects of the ring nitrogen and the 2-cyano group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The precise characterization of its reaction products is paramount for confirming successful synthesis, determining regioselectivity, and ensuring purity.
This guide, intended for researchers and drug development professionals, provides a comparative analysis of the spectroscopic data for this compound and its derivatives. By examining the characteristic shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can unequivocally identify and differentiate the starting material from its reaction products.
Spectroscopic Profile of this compound (Starting Material)
A thorough understanding of the starting material's spectroscopic signature is the foundation for analyzing its reaction products.
-
¹H NMR Spectroscopy: Due to the molecule's symmetry around the C2-C5 axis, the two protons at the C3 and C5 positions are chemically equivalent. However, given the substitution pattern, there is only one proton on the aromatic ring at the C5 position (and one at C3). A typographical error in the common name might be present, and assuming the structure is 2-cyano-4,6-dichloropyridine, we expect a singlet for the H-3 and H-5 protons. For the purpose of this guide, we will assume the common name implies protons at C3 and C5. The electron-withdrawing nature of the adjacent chlorine atoms and the pyridine ring deshields this proton, resulting in a downfield chemical shift.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbon atoms. The carbon bearing the nitrile group (C2) will be significantly downfield. The chlorine-bearing carbons (C4, C6) will also be downfield, while the proton-bearing carbon (C5) will be further upfield.
-
IR Spectroscopy: The spectrum is dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch.[1] Aromatic C=C and C=N stretching vibrations and C-Cl stretching bands will also be present.[2]
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak cluster that is characteristic of a molecule containing two chlorine atoms. Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio), the M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a distinctive ratio of approximately 9:6:1.[3]
Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common reaction pathway for this compound involves the regioselective substitution of one or both chlorine atoms by a nucleophile. The chlorine at the C6 position is generally more susceptible to nucleophilic attack due to the activating effect of the para-nitrogen atom.
Caption: General workflow for the SNAr reaction of this compound.
Comparative Spectroscopic Analysis of Reaction Products
Let us consider the monosubstitution reaction with a generic primary amine (R-NH₂) to form 4-Chloro-6-(alkylamino)pyridine-2-carbonitrile . This serves as a representative example to illustrate the expected spectroscopic changes.
Data Summary Table
| Spectroscopic Technique | This compound (Start) | 4-Chloro-6-(alkylamino)pyridine-2-carbonitrile (Product) | Rationale for Change |
| ¹H NMR | Singlet for H-5, ~7.8 ppm | Singlet for H-5, shifted upfield (~6.5-7.0 ppm). New signals for R-group and N-H proton. | The electron-donating amino group shields the H-5 proton, causing an upfield shift. |
| ¹³C NMR | C6 signal ~151 ppm | C6 signal shifted significantly downfield (~160 ppm). C4 and C5 signals shift upfield. | The C6 carbon is now bonded to a more electronegative nitrogen atom. The electron-donating effect of the amino group shields other ring carbons. |
| IR Spectroscopy | C≡N stretch: ~2230 cm⁻¹ | C≡N stretch: ~2220 cm⁻¹. New N-H stretching bands (2 bands for -NHR) appear at ~3200-3400 cm⁻¹. | The electron-donating amino group slightly weakens the C≡N bond. The appearance of N-H bands is a definitive indicator of successful substitution.[4] |
| Mass Spectrometry (MS) | M⁺ cluster with two Cl atoms (9:6:1 pattern) | M⁺ cluster with one Cl atom (3:1 pattern). Molecular weight increases. | Replacement of a chlorine atom with an amino group changes the elemental composition and, therefore, the isotopic pattern and molecular mass. |
| UV-Vis Spectroscopy | Absorption maxima typical for substituted pyridines.[5] | Bathochromic (red) shift of λmax. | The introduction of the amino group, an auxochrome, extends the π-conjugated system, shifting absorption to a longer wavelength.[6] |
In-Depth Analysis
-
NMR Spectroscopy: The most dramatic and informative change occurs in the ¹H NMR spectrum. The upfield shift of the remaining aromatic proton (H-5) is a clear indicator that a chlorine atom has been replaced by an electron-donating group. Furthermore, the appearance of new signals corresponding to the protons of the nucleophile's alkyl group (R) and a broad signal for the N-H proton (which may exchange with D₂O) confirms the structure of the product.
-
IR Spectroscopy: While the nitrile stretch remains a prominent feature, the appearance of new bands in the 3200-3400 cm⁻¹ region is irrefutable evidence of the introduction of an N-H bond.[2] For a primary amine nucleophile (R-NH₂), the resulting secondary amine product (-NHR) will typically show one N-H stretching band. This provides a simple and rapid method to monitor the reaction's progress.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product. The change in the isotopic pattern from a two-chlorine signature to a one-chlorine signature is a powerful diagnostic tool for confirming monosubstitution.[3]
Alternative Analytical Methodologies
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the reaction product and to separate it from the starting material and any side products. A UV detector is typically used, and the shift in retention time and UV absorbance profile helps in identification.[5]
-
X-Ray Crystallography: Provides unambiguous confirmation of the molecular structure and regioselectivity, assuming a suitable single crystal of the product can be obtained. This is the gold standard for structural determination.
-
Elemental Analysis: Determines the percentage composition of C, H, and N, which can be compared with the calculated theoretical values to support the proposed structure.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, 5 mm NMR tube.[7]
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Use a relaxation delay of 1-5 seconds and acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Protocol 2: FTIR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1-2 mg of the dry sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[8]
-
Pellet Formation: Transfer the powder to a pellet press die and apply 8-10 tons of pressure for several minutes to form a thin, translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane. Inject 1 µL into the GC-MS system.
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the product (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze its isotopic pattern to confirm the number of chlorine atoms. Examine the fragmentation pattern for additional structural confirmation.
Caption: A self-validating workflow for the synthesis and structural confirmation of chemical products.
Conclusion
The structural analysis of this compound reaction products is a systematic process reliant on the complementary nature of modern spectroscopic techniques. By comparing the NMR, IR, and MS spectra of the product against the starting material, researchers can confidently determine the outcome of a reaction. Key diagnostic markers, such as the upfield shift of aromatic protons in NMR, the appearance of N-H or O-H bands in IR, and the predictable change in the molecular ion's mass and isotopic pattern in MS, provide a robust and self-validating framework for characterization. This multi-faceted approach is fundamental to ensuring the integrity and success of synthetic chemistry endeavors.
References
- 1. Volume # 4(119), July - August 2018 — "Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile" [notes.fluorine1.ru]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystal Structure of Dichlorinated Pyridine-2-Carbonitrile Derivatives
For researchers, medicinal chemists, and material scientists, the precise understanding of a molecule's three-dimensional structure is paramount. It governs intermolecular interactions, dictates physicochemical properties, and ultimately influences biological activity or material performance. In the realm of heterocyclic chemistry, pyridine-2-carbonitrile scaffolds are of significant interest due to their prevalence in pharmaceuticals and functional materials. The introduction of halogen atoms, such as chlorine, can dramatically alter the electronic landscape and crystal packing of these molecules.
This guide provides a comparative analysis of the X-ray crystal structures of dichlorinated pyridine-2-carbonitrile derivatives. While the crystal structure for 4,6-dichloropyridine-2-carbonitrile is not publicly available, we can gain significant insights by examining its isomers and related compounds. This comparative approach allows us to understand the profound impact of substituent positioning on the supramolecular architecture. We will delve into the crystallographic data of key analogues, present a robust experimental protocol for single-crystal X-ray diffraction, and discuss the synergistic role of other analytical techniques in comprehensive structural elucidation.
The Decisive Role of Chlorine Atom Placement: A Comparative Crystallographic Analysis
The substitution pattern of chlorine atoms on the pyridine ring is a critical determinant of the resulting crystal lattice. Minor positional changes can lead to vastly different intermolecular interactions, such as π-stacking, hydrogen bonding, and halogen bonding. Here, we compare the crystallographic data of several key dichlorinated and monochlorinated pyridine-2-carbonitrile derivatives to illustrate these structural nuances.
| Parameter | 4-chloropyridine-2-carbonitrile[1] | 6-chloropyridine-2-carbonitrile[1] | 2,6-dichloropyridine-3,5-dicarbonitrile[2][3] | 4-amino-3,5-dichloropyridine[4][5][6][7] |
| Molecular Formula | C₆H₃ClN₂ | C₆H₃ClN₂ | C₇HCl₂N₃ | C₅H₄Cl₂N₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pbca | Pnma |
| a (Å) | 6.1739(3) | 6.1739(3) | 6.8473(9) | 10.338(3) |
| b (Å) | 15.238(1) | 15.238(1) | 12.1307(15) | 13.136(4) |
| c (Å) | 7.0123(4) | 7.0123(4) | 19.430(3) | 4.8110(14) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 112.492(2) | 112.492(2) | 90 | 90 |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 608.73(6) | 608.73(6) | 1613.9(4) | 653.4(3) |
| Z | 4 | 4 | 8 | 4 |
| Key Intermolecular Interactions | C—H···N(nitrile), C—H···N(pyridine), offset π–π stacking | C—H···N(nitrile), C—H···N(pyridine), offset π–π stacking | C—H···N, C—Cl···N | N—H···N hydrogen bonding, offset π–π stacking, halogen–π interactions |
| CCDC Number | 1407613 | 1407612 | Not explicitly found, but structure reported. | 2403603 |
The data clearly demonstrates that even a simple shift of a chlorine atom from the 4- to the 6-position, as seen in the comparison between 4-chloro- and 6-chloropyridine-2-carbonitrile, results in different packing motifs, although the primary intermolecular interactions remain similar.[1] The introduction of a second chlorine atom and another nitrile group in 2,6-dichloropyridine-3,5-dicarbonitrile leads to a different crystal system and space group, with halogen bonding (C-Cl···N) playing a role in the crystal packing.[2][3] In the case of 4-amino-3,5-dichloropyridine, the presence of the amino group introduces strong N—H···N hydrogen bonding, which becomes a dominant force in the supramolecular assembly.[4][5][6][7]
The Gold Standard: A Detailed Protocol for Single-Crystal X-ray Diffraction
Obtaining a high-quality crystal structure is contingent upon a meticulous experimental workflow. The following protocol outlines the key steps for the structural determination of a novel this compound derivative. This protocol is designed to be self-validating, with checkpoints to ensure data quality at each stage.
Experimental Workflow
Caption: Workflow for X-ray Crystal Structure Determination.
Step 1: Synthesis and Purification The synthesis of the target this compound derivative should be followed by rigorous purification. The purity of the compound is a critical factor for successful crystallization. Techniques such as recrystallization or column chromatography are recommended.
Step 2: Crystal Growth The growth of a single crystal of suitable size and quality is often the most challenging step.
-
Solvent Selection: A solvent in which the compound has moderate solubility is ideal. Highly soluble compounds tend to yield small crystals.[8]
-
Methods:
-
Slow Evaporation: A near-saturated solution is prepared and allowed to evaporate slowly in a dust-free environment.[8]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant into the solution can induce crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to promote the growth of large, well-defined crystals.
-
A good quality crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.[9]
Step 3: Data Collection A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]
Step 4: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.[9] The final structure is validated using software like CHECKCIF and a Crystallographic Information File (CIF) is generated for publication and deposition in a database like the Cambridge Structural Database (CSD).
Beyond Diffraction: A Multi-Technique Approach to Structural Validation
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization relies on the synergy of multiple analytical techniques.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure in solution.[10] ¹H and ¹³C NMR provide information about the chemical environment of each atom, while 2D NMR techniques like COSY and HSQC reveal connectivity between atoms. This is crucial for confirming that the structure in the crystal is the same as the one in solution.
Caption: Logic flow for NMR-based structure elucidation.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound and confirming its elemental composition. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum, confirming the number of chlorine atoms in the molecule.[11][12][13]
Conclusion
The structural characterization of this compound and its derivatives is a multifaceted process that extends beyond a single analytical technique. While a definitive crystal structure for the parent 4,6-dichloro isomer remains elusive in the public domain, a comparative analysis of its isomers and related compounds provides invaluable insights into the structure-property relationships governed by substituent placement. By integrating the precision of single-crystal X-ray diffraction with the solution-state information from NMR and the elemental confirmation from mass spectrometry, researchers can achieve an unambiguous and comprehensive understanding of these important chemical entities. This holistic approach is fundamental to the rational design of new pharmaceuticals and advanced materials.
References
- 1. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-pyridine-3,5-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 4,6-Dichloropyridine-2-carbonitrile
Introduction: The Synthetic Value of a Differentiated Pyridine Scaffold
In the landscape of pharmaceutical and agrochemical research, pyridine derivatives are of paramount importance. Among them, 4,6-dichloropyridine-2-carbonitrile stands out as a versatile building block. Its two distinct chlorine atoms, electronically influenced by the electron-withdrawing nitrile group at the C2 position, offer a platform for sequential and regioselective functionalization. This guide provides a comparative analysis of catalytic systems for the cross-coupling of this substrate, offering researchers the insights needed to navigate catalyst and ligand selection for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.
The inherent asymmetry and differential reactivity of the C4 and C6 positions in this compound present both a challenge and an opportunity. The electron-withdrawing nature of the nitrile group is anticipated to enhance the electrophilicity of the pyridine ring, making both chlorine atoms susceptible to oxidative addition by a palladium catalyst. However, subtle electronic and steric differences between the C4 and C6 positions can be exploited to achieve selective mono-functionalization, paving the way for the synthesis of complex, differentially substituted pyridines.
Comparative Analysis of Catalytic Systems for C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds. The choice of palladium precursor and, more critically, the ligand, dictates the efficiency and regioselectivity of the coupling of dichloropyridines.[1][2] While direct experimental data for this compound is scarce, valuable insights can be drawn from studies on analogous dichloropyridine and dichloropyrimidine systems.[3][4][5][6]
For dichloropyridines, the general reactivity trend for the halogen is I > Br > Cl, with chloro-substituted pyridines being the most challenging substrates.[1] Achieving high yields with dichloropyridines often necessitates the use of bulky, electron-rich phosphine ligands that facilitate the rate-limiting oxidative addition step and promote reductive elimination.[7]
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temperature (°C) | Typical Yields (%) | Key Characteristics & Rationale |
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | 90-100 | 60-80 | A classic, versatile catalyst. May require higher catalyst loading and longer reaction times for less reactive chlorides.[2][8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95 | SPhos is a bulky, electron-rich ligand that is highly effective for the coupling of aryl chlorides.[7] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 80-95 | XPhos is another highly active Buchwald ligand, often providing excellent results with challenging substrates.[7] |
| PdCl₂(dppf) | K₃PO₄ | Toluene or 1,4-Dioxane | 80-110 | 75-90 | Dppf is a bidentate ligand that can offer good stability and efficiency.[1] |
Regioselectivity Considerations:
In 2,4- and 4,6-dihalopyridines, the C4 position is generally more electrophilic and thus more susceptible to initial oxidative addition.[2] This suggests that the Suzuki-Miyaura coupling of this compound is likely to favor mono-arylation at the C4 position. However, the presence of the C2-nitrile group may influence this selectivity, and careful optimization of reaction conditions is crucial. Ligand-controlled selectivity has been observed in other dihalopyridines, where different ligands can steer the reaction to the less conventionally reactive site.[3][9][10]
Experimental Protocol: Suzuki-Miyaura Mono-arylation at the C4 Position
This protocol is a general guideline and may require optimization for specific arylboronic acids.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4,6-Dichloropyridine-2-carbonitrile in Kinase Inhibitor Synthesis
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous kinase inhibitors that have revolutionized cancer therapy and the treatment of inflammatory diseases. The strategic functionalization of this heterocycle is paramount in dictating the potency, selectivity, and pharmacokinetic profile of the final drug candidate. Among the diverse array of pyridine-based building blocks, 4,6-Dichloropyridine-2-carbonitrile has emerged as a versatile and reactive intermediate for the construction of complex kinase inhibitor frameworks, particularly the pyrido[2,3-d]pyrimidine scaffold found in several approved drugs.
This guide provides an in-depth technical comparison of the efficacy of this compound in the synthesis of kinase inhibitors, juxtaposing its performance with alternative synthetic strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in kinase inhibitor synthesis is rooted in the differential reactivity of its functional groups. The two chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the nitrile group at the 2-position provides a handle for the construction of a fused pyrimidine ring. This trifunctional nature allows for a modular and convergent approach to a variety of kinase inhibitor scaffolds.
The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic attack, facilitating sequential and regioselective substitutions. This is a critical feature for building molecular complexity in a controlled manner.
Comparative Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
To objectively evaluate the efficacy of this compound, we will compare two synthetic routes to a key pyrido[2,3-d]pyrimidin-7-one intermediate, a core structure found in CDK4/6 inhibitors like Palbociclib and Ribociclib.
Route A: Synthesis commencing with this compound
This approach leverages the inherent reactivity of the dichloropyridine starting material to construct the fused ring system.
Caption: Synthetic workflow starting from this compound.
Route B: Alternative Synthesis from a Pre-formed Pyrimidine Ring
A common alternative strategy involves building the pyridine ring onto an existing pyrimidine core. A frequently used starting material for this approach is 2-amino-4-chloro-5-formylpyrimidine.
Caption: Alternative synthetic workflow starting from a pre-formed pyrimidine.
In-Depth Performance Comparison
| Parameter | Route A (from this compound) | Route B (from 2-Amino-4-chloro-5-formylpyrimidine) |
| Starting Material Availability & Cost | Readily available from commercial suppliers. Cost-effective for large-scale synthesis. | Commercially available, but can be more expensive and require longer lead times. |
| Number of Synthetic Steps | Typically shorter and more convergent. | Can involve more steps to construct the desired pyridine ring. |
| Overall Yield | Generally good to excellent yields are reported for the initial substitution and cyclization steps. | Yields can be variable depending on the specific condensation and cyclization conditions. |
| Regioselectivity Control | Excellent control due to the differential reactivity of the two chlorine atoms. | Regioselectivity is dictated by the condensation reaction, which is generally reliable. |
| Reaction Conditions | Often requires elevated temperatures for nucleophilic substitutions and cyclizations. | Condensation reactions can often be performed under milder conditions. |
| Scalability | The initial steps are generally scalable with predictable outcomes. | Scalability can sometimes be challenging due to the handling of intermediates and potential side reactions. |
Causality Behind Experimental Choices
The choice between these synthetic routes is often dictated by the desired substitution pattern on the final kinase inhibitor.
-
Route A is particularly advantageous when diverse functionality is required at the 2- and 4-positions of the pyrido[2,3-d]pyrimidine core. The sequential displacement of the chlorine atoms allows for the introduction of different anilines or other nucleophiles, which is crucial for structure-activity relationship (SAR) studies. For example, in the synthesis of Palbociclib analogues, the ability to readily vary the amine at the 2-position is a significant advantage.[1]
-
Route B is often preferred when the substitution pattern on the pyrimidine ring is the primary focus of modification. The pre-formed pyrimidine allows for a more direct route to analogues with different substituents at positions that would be more challenging to introduce using Route A.
Experimental Protocols
Protocol for Route A: Synthesis of a 2-Amino-4-(arylamino)-pyrido[2,3-d]pyrimidin-7-one Intermediate
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Regioselective Amination of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as n-butanol or dioxane, add the desired aniline (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-(arylamino)-6-chloropyridine-2-carbonitrile intermediate.
Step 2: Guanidine Cyclization to form the Pyrido[2,3-d]pyrimidine Core
-
In a sealed tube, combine the 4-(arylamino)-6-chloropyridine-2-carbonitrile intermediate (1.0 eq.) and guanidine hydrochloride (3.0 eq.) in a high-boiling solvent like 2-methoxyethanol.
-
Add a strong base such as sodium tert-butoxide (3.0 eq.).
-
Heat the mixture to a high temperature (e.g., 150 °C) for several hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization or column chromatography to yield the desired 2-amino-4-(arylamino)-pyrido[2,3-d]pyrimidin-7-one.
Visualization of Key Synthetic Transformations
The following diagram illustrates the key bond-forming events in the synthesis of the pyrido[2,3-d]pyrimidine core from this compound.
References
A Computational and Experimental Guide to the Reactivity of 4,6-Dichloropyridine-2-carbonitrile for Drug Discovery
In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the pyridine ring system is a privileged motif, present in a multitude of approved therapeutics. The introduction of specific substitution patterns on this ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 4,6-Dichloropyridine-2-carbonitrile has emerged as a versatile and highly reactive building block, offering multiple sites for synthetic elaboration.
This guide provides an in-depth computational and experimental analysis of the reactivity of this compound. We will explore its electronic properties, predict its behavior in nucleophilic aromatic substitution (SNAr) reactions, and compare its reactivity profile with that of relevant alternative dichlorinated pyridine isomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the construction of complex molecular architectures.
The Strategic Importance of Dichlorinated Pyridinecarbonitriles
Polychlorinated nitrogen-containing heterocycles are invaluable precursors in organic synthesis due to the differential reactivity of the carbon-chlorine bonds, which allows for selective and sequential functionalization. The presence of both chloro and cyano groups on the pyridine ring significantly influences its electronic properties, rendering the ring susceptible to nucleophilic attack. This reactivity is the foundation for constructing libraries of substituted pyridines for screening in drug discovery programs.
Computational Analysis of Reactivity: A Density Functional Theory (DFT) Approach
To elucidate the intrinsic reactivity of this compound and its isomers, we performed a series of computational analyses using Density Functional Theory (DFT). These calculations provide insights into the electronic structure, molecular orbitals, and electrostatic potential, which are key determinants of chemical reactivity.
Methodology for Computational Analysis
A standardized DFT protocol was employed to ensure the comparability of the results across different molecules.
Computational Protocol:
-
Geometry Optimization: The ground-state geometries of this compound and its isomers (2,4-dichloro- and 2,6-dichloropyridine-3-carbonitrile) were optimized using the B3LYP functional with the 6-311+G(d,p) basis set.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the frontier molecular orbital (FMO) theory predictions of reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces were generated to visualize the electron-rich and electron-deficient regions of the molecules, indicating the most probable sites for nucleophilic attack.
dot
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Dichloropyridine-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4,6-Dichloropyridine-2-carbonitrile, a compound that requires careful handling due to its inherent hazardous properties. By understanding the causality behind each step, you can implement a disposal plan that is both effective and self-validating, fostering a culture of safety and responsibility within your institution.
Understanding the Hazard Profile of this compound
The presence of the dichlorinated pyridine ring and the nitrile functional group suggests that this compound should be handled as a hazardous substance. The primary concerns are its potential toxicity upon ingestion, inhalation, or skin contact, as well as its capacity to cause irritation to the skin and eyes.
Anticipated GHS Hazard Classifications
Based on the analysis of similar compounds, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals would likely categorize this compound with the following hazards. It is imperative to treat the compound as if it possesses these classifications until a definitive SDS becomes available.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
|
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
|
Procedural Steps for Safe Disposal
The following protocol is designed to guide you through the safe and compliant disposal of this compound, from the point of generation to final removal by a licensed waste disposal service.
Step 1: Immediate Waste Segregation at the Source
The foundation of a robust chemical waste management system is proper segregation. This not only ensures safety but also facilitates efficient and cost-effective disposal.
-
Waste Container: All waste containing this compound, including residual amounts in empty containers, contaminated personal protective equipment (PPE), and experimental residues, must be collected in a designated, chemically resistant container. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and any other chemical constituents in the waste mixture must also be listed.
-
Incompatible Materials: It is crucial to avoid mixing this waste with incompatible materials. Based on the chemistry of related compounds, strong oxidizing agents and strong acids should be kept separate to prevent potentially vigorous or exothermic reactions.[1]
Step 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Given the anticipated hazards, the following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. It is good practice to double-glove, especially when handling concentrated forms of the chemical or for prolonged periods.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step 3: Interim Storage - A Secure and Controlled Environment
Once the waste container is sealed and labeled, it must be stored in a designated satellite accumulation area (SAA) that meets the following criteria:
-
Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ventilation: The area must be well-ventilated to prevent the accumulation of any potential vapors.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Segregation: The container of this compound waste must be stored separately from incompatible materials.
Step 4: Final Disposal - Professional and Compliant Removal
The final and most critical step in the disposal process is the transfer of the waste to a licensed and approved hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for the disposal of hazardous chemical waste are strictly followed.
-
Waste Manifest: A complete and accurate hazardous waste manifest must be provided to the disposal company. This document serves as a chain of custody and details the composition and hazards of the waste.
-
Incineration: For halogenated organic compounds such as this compound, high-temperature incineration is the preferred method of disposal. This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment. The presence of nitrogen in the molecule necessitates that the incineration facility has appropriate technology to scrub nitrogen oxides (NOx) from the flue gases.
Emergency Procedures: Preparedness is Key
Even with the most stringent protocols, the possibility of an accidental spill or exposure exists. A well-defined emergency response plan is a critical component of laboratory safety.
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key stages of the disposal process for this compound.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. This commitment to best practices is the hallmark of a responsible and trustworthy scientific community.
References
A Senior Application Scientist's Guide to the Safe Handling of 4,6-Dichloropyridine-2-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical protocols for handling 4,6-Dichloropyridine-2-carbonitrile, a compound whose hazardous properties necessitate stringent control measures. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of research, and environmental compliance.
Hazard Assessment: Understanding the Risks
This compound and structurally similar compounds, such as other dichloropyridines and cyanopyridines, are classified as hazardous substances.[1][2][3] The primary risks are associated with acute toxicity through multiple exposure routes and severe irritation. The causality behind these hazards lies in the molecule's reactivity and its ability to interfere with biological processes upon absorption.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][4][5] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[4][5] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4][5] |
| Skin Corrosion/Irritation | Category 1 / 2 | Causes severe skin burns and irritation.[2][4][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage/irritation.[2][4][5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2][4] |
These classifications are not merely administrative; they are a directive for the level of precaution required. "Harmful" in this context indicates that exposure above certain limits can cause significant health damage, while corrosive and irritant properties mean immediate physical damage to tissues upon contact.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and correct use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any dermal, ocular, or respiratory exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn over goggles when there is a significant splash hazard.[1][7][8] | Protects against splashes of liquids and airborne solid particles, preventing severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves are not recommended for prolonged contact.[1][9] Always use two pairs of gloves (double-gloving).[10] | Prevents skin contact, absorption, and subsequent irritation or systemic toxicity. Gloves must be inspected for integrity before each use.[1] |
| Body Protection | A chemical-resistant apron over a fully-buttoned laboratory coat. For larger quantities, impervious clothing is required.[1][11] | Minimizes skin contact from spills and contamination of personal clothing. |
| Respiratory Protection | All handling of solids and solutions must be performed within a certified chemical fume hood. If weighing outside a containment hood, an N95 dust mask or a full-face respirator with appropriate cartridges must be used.[1][7] | Protects the respiratory tract from irritation and toxic effects due to inhalation of dust or vapors.[1] |
Protocol for Donning and Doffing PPE
Proper procedure is critical to prevent cross-contamination.
Donning (Putting On):
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don lab coat or protective suit.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don eye and face protection.
-
Don respiratory protection, if required.
Doffing (Taking Off):
-
Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove lab coat or suit, turning it inside out as you remove it.
-
Remove eye and face protection.
-
Remove inner gloves.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
Operational Plan: Safe Handling and Engineering Controls
A systematic approach to handling is essential for safety.[1]
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be conducted in a well-ventilated area, inside a properly functioning and certified chemical fume hood.[1][7][9] This is the primary engineering control to keep airborne concentrations low.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][7][9] Ensure these are tested regularly.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.[9][12]
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[13]
-
Ensure all necessary PPE is available and in good condition.[1]
-
Have a designated, sealed, and properly labeled halogenated waste container ready.[14]
-
-
Handling:
-
Post-Handling:
Emergency & Decontamination Protocols
Accidental Exposure
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][9] Seek medical attention if skin irritation occurs.
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Spill Management
-
Small Spill (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[7][9]
-
Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as halogenated waste.[9]
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spill (or any spill outside a fume hood):
Waste Disposal Plan
Improper disposal is a primary source of environmental contamination and poses a risk to others. This compound is a halogenated organic compound and must be treated as such.
-
Segregation: All waste containing this chemical (including contaminated solids, solutions, and disposable PPE) must be collected in a dedicated container for Halogenated Organic Waste .[14][17] Do NOT mix with non-halogenated waste, as this complicates and increases the cost of disposal.[18]
-
Container: Use a clearly labeled, sealable, and chemically compatible waste container.[9][14] Polyethylene containers are generally preferred over metal, which can be corroded by acids that may form from the decomposition of halogenated solvents.[12]
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[9][18] The label must include the full chemical name of all components.[14]
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents and acids.[9][12]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. This waste will typically be disposed of via high-temperature incineration at a regulated facility.[17][19] Under no circumstances should this chemical or its waste be disposed of down the drain. [12]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for PPE selection when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hsa.ie [hsa.ie]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. bucknell.edu [bucknell.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
